Aramite
Description
This compound is an alkylbenzene.
structure in Merck Index, 9th ed, #797
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)propan-2-yl 2-chloroethyl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO4S/c1-12(20-21(17)19-10-9-16)11-18-14-7-5-13(6-8-14)15(2,3)4/h5-8,12H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFRAOGHWKADFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C)OS(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020097 | |
| Record name | Aramite | |
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Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Technical product is dark amber liquid; [HDSB] | |
| Record name | Aramite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
175 °C at 0.1 mm Hg, BP: 195 °C at 2 mm Hg | |
| Record name | ARAMITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water; miscible with many organic solvents; solubility in petroleum oils decr rapidly with decr temperatures, > 10% in ethanol, > 10% in benzene, > 10% in acetone, For more Solubility (Complete) data for ARAMITE (7 total), please visit the HSDB record page. | |
| Record name | ARAMITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.143 at 20 °C/20 °C, DENSITY: 1.145-1.162 /TECHNICAL PRODUCT/ | |
| Record name | ARAMITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000022 [mmHg] | |
| Record name | Aramite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3732 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
IT MAY CONTAIN 5-10% OF BIS-2(4-TERT-BUTYLPHENOXY)-1-METHYLETHYL SULFITE. /TECHNICAL PRODUCT/ | |
| Record name | ARAMITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear light-colored oil | |
CAS No. |
140-57-8 | |
| Record name | Aramite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aramite | |
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| Record name | ARAMITE | |
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| Record name | Aramite | |
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| Record name | Aramite | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ARAMITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55619R6X8S | |
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| Record name | ARAMITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-31.7 °C | |
| Record name | ARAMITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Historical Perspective on the Carcinogenic Mechanism of Aramite (CAS 140-57-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aramite (2-(p-tert-butylphenoxy)isopropyl-2-chloroethyl sulfite), a formerly used acaricide, is recognized as a carcinogen based on definitive studies conducted in the mid-20th century. This technical guide provides an in-depth review of the historical data that established the carcinogenic potential of this compound, with a focus on the core experimental findings and the limited understanding of its mechanism of action from that era. The primary evidence for this compound's carcinogenicity is derived from chronic feeding studies in rats and dogs, which demonstrated its ability to induce tumors of the liver and biliary tract. Due to its obsolescence, research into the specific molecular and signaling pathways of this compound-induced carcinogenesis is notably absent in the scientific literature. This document collates the available quantitative data, outlines the experimental methodologies from the pivotal historical studies, and presents logical and generalized diagrams to illustrate the carcinogenic process as understood from a historical toxicological perspective.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 140-57-8, was an effective miticide used in agriculture.[1] However, concerns over its safety led to investigations that ultimately revealed its carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[2] This guide revisits the foundational studies that led to this classification, providing a detailed look at the historical evidence for its carcinogenicity.
Carcinogenicity in Animal Models
The primary evidence for this compound's carcinogenicity comes from long-term oral administration studies in rats and dogs conducted in the 1960s. These studies unequivocally demonstrated the induction of malignant tumors in these species.
Rat Studies
Chronic feeding studies in rats revealed that this compound is a potent hepatocarcinogen. The seminal work of Popper, Sternberg, and the Osers in 1960 provided the first clear evidence of liver tumor induction.[3]
Data Presentation: Carcinogenicity of this compound in Rats
| Study Reference | Strain | Sex | Dose (ppm in diet) | Duration of Exposure | Tumor Type | Incidence |
| Popper et al., 1960[3] | Not Specified | Male & Female | 5000 | 18 months | Hepatocellular Carcinoma | "A high incidence" |
| Popper et al., 1960[3] | Not Specified | Male & Female | 2500 | 2 years | Hepatocellular Carcinoma | "A significant number" |
| Popper et al., 1960[3] | Not Specified | Male & Female | 0 (Control) | 2 years | Hepatocellular Carcinoma | None reported |
Note: The original full-text publication with precise incidence numbers was not accessible. The descriptions are based on summaries and abstracts of the study.
Dog Studies
Studies in dogs provided further evidence of this compound's carcinogenicity, highlighting a different target organ system. Long-term feeding of this compound to dogs resulted in the development of carcinomas of the gallbladder and bile ducts, a rare type of tumor in this species.[3]
Data Presentation: Carcinogenicity of this compound in Dogs
| Study Reference | Breed | Sex | Dose (ppm in diet) | Duration of Exposure | Tumor Type | Incidence |
| Sternberg et al., 1960 | Beagle | Male & Female | 5000 | 7 years | Gallbladder & Bile Duct Adenocarcinomas | 2 out of 3 surviving dogs |
| Sternberg et al., 1960 | Beagle | Male & Female | 0 (Control) | 7 years | Gallbladder & Bile Duct Adenocarcinomas | 0 out of 2 surviving dogs |
Note: The original full-text publication with precise incidence numbers was not accessible. The descriptions are based on summaries and abstracts of the study.
Experimental Protocols
The methodologies employed in these historical studies laid the groundwork for future carcinogenicity testing protocols.
Rat Carcinogenicity Study (Popper et al., 1960)
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Test Substance: this compound (technical grade).
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Animal Model: Rats (strain not specified in available abstracts).
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Administration Route: Dietary inclusion.
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Dosage Levels: 0 (control), 2500 ppm, and 5000 ppm.
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Duration: Up to 2 years.
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Observations: Regular clinical observation, body weight measurements, and food consumption.
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Pathology: Gross necropsy and histopathological examination of major organs, with a particular focus on the liver.
Dog Carcinogenicity Study (Sternberg et al., 1960)
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Test Substance: this compound (technical grade).
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Animal Model: Beagle dogs.
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Administration Route: Dietary inclusion.
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Dosage Levels: 0 (control) and 5000 ppm.
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Duration: 7 years.
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Observations: Regular clinical examinations, including hematology and clinical chemistry.
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Pathology: Comprehensive gross and histopathological examination of all major organs, with special attention to the liver, gallbladder, and biliary system.
Carcinogenic Mechanism: A Historical Perspective
The historical literature on this compound does not provide a detailed molecular mechanism for its carcinogenicity. Research from that era primarily focused on phenomenological observations of toxicity and tumor formation. However, we can infer a logical progression and propose a generalized mechanistic framework based on the principles of chemical carcinogenesis.
Logical Progression of this compound-Induced Carcinogenesis
The development of cancer is a multi-step process. In the case of this compound, the logical sequence of events, based on the observed pathology, can be visualized as follows:
Caption: Logical workflow of this compound-induced carcinogenesis.
Generalized Xenobiotic Metabolism and Carcinogenesis
While the specific metabolic pathways for this compound have not been elucidated, a general scheme for the metabolic activation of xenobiotics to carcinogenic intermediates can be proposed. This is a representative pathway and has not been specifically demonstrated for this compound.
Caption: Generalized xenobiotic metabolism and carcinogenesis pathway.
Genotoxicity
There is a lack of specific genotoxicity data for this compound in the historical literature. Standard batteries of genotoxicity tests, such as the Ames test or in vitro chromosomal aberration assays, were not widely implemented at the time of this compound's primary evaluation. Therefore, it is unknown whether this compound or its metabolites are directly mutagenic. The observed carcinogenicity could potentially arise from non-genotoxic mechanisms, such as chronic inflammation and regenerative cell proliferation, leading to an accumulation of spontaneous mutations.
Historical Carcinogenicity Testing Workflow
The investigation of this compound's carcinogenic potential followed a workflow that was characteristic of toxicological evaluations of that period.
Caption: Historical workflow for carcinogenicity assessment of this compound.
Conclusion
The historical data provides conclusive evidence that this compound is a carcinogen in at least two mammalian species, causing liver tumors in rats and biliary tract tumors in dogs. The studies from the 1960s were pivotal in establishing this and contributed to the eventual discontinuation of its use. However, the molecular mechanisms underlying this compound's carcinogenicity remain largely unexplored. There is a significant knowledge gap regarding its metabolic activation, potential for DNA damage, and the specific signaling pathways that are disrupted during the carcinogenic process. This technical guide serves as a comprehensive summary of the foundational historical knowledge, while also highlighting the areas where further research would be needed to meet modern standards of mechanistic understanding in chemical carcinogenesis. For professionals in drug development, the case of this compound underscores the importance of early and thorough carcinogenicity assessment and the value of mechanistic studies in understanding and predicting chemical toxicity.
References
In-Depth Toxicological Profile of 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite (Aramite)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile of 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, commonly known as Aramite. An obsolete organosulfite miticide, this compound has demonstrated a range of toxicological effects in experimental animal studies. This document summarizes key findings on its acute, subchronic, and chronic toxicity, as well as its carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental protocols based on internationally recognized guidelines are provided for the major toxicity studies. Furthermore, this guide explores the potential signaling pathways and mechanisms underlying this compound's toxicity, particularly its carcinogenic action in the liver. All quantitative data are presented in structured tables for ease of reference and comparison.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite |
| Common Name | This compound |
| CAS Number | 140-57-8 |
| Molecular Formula | C₁₅H₂₃ClO₄S |
| Molecular Weight | 334.86 g/mol |
| Appearance | Colorless to light-yellow oily liquid |
| Solubility | Insoluble in water; soluble in most organic solvents |
Toxicological Profile
Acute Toxicity
This compound exhibits low acute toxicity via the oral and dermal routes of exposure.
Table 1: Acute Toxicity of this compound
| Species | Route | Endpoint | Value | Reference |
| Rat | Oral | LD₅₀ | 3.9 g/kg (3900 mg/kg)[1] | [1] |
| Rat | Oral | LD₅₀ | 2000-5000 mg/kg[2] | [2] |
| Rabbit | Dermal | LD₅₀ | 2000-5000 mg/kg[2] | [2] |
Experimental Protocol: Acute Oral Toxicity (Modified OECD 401)
A study to determine the acute oral toxicity (LD₅₀) of this compound would typically follow a protocol similar to the historical OECD Guideline 401.
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Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females.
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Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
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Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Dose Levels: A range of dose levels is selected to cause a gradation of toxic effects and mortality.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns) and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals.
-
Data Analysis: The LD₅₀ is calculated using a recognized statistical method.
Figure 1: Workflow for an acute oral toxicity study.
Subchronic and Chronic Toxicity
Repeated exposure to this compound has been shown to induce target organ toxicity, with the liver being a primary site of effect.
No specific NOAEL values for subchronic and chronic studies were identified in the available literature.
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)
A 90-day subchronic oral toxicity study is designed to characterize the toxic effects of a substance following repeated administration.
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Test Animals: Young, healthy rats are randomly assigned to control and treatment groups (typically 10 males and 10 females per group).
-
Dose Administration: The test substance is administered orally (e.g., via diet, drinking water, or gavage) daily for 90 days. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly. Hematology and clinical biochemistry parameters are evaluated at termination.
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Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on the control and high-dose groups, with any target organs also examined in the lower dose groups.
Figure 2: Workflow for a 90-day oral toxicity study.
Carcinogenicity
This compound has been shown to be carcinogenic in animal studies, primarily inducing liver tumors. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans."
Table 2: Carcinogenicity of this compound in Rats (Oral Administration)
| Strain | Dose (ppm in diet) | Observation Period | Tumor Type | Incidence | Reference |
| CFN | 0 (Control) | 2 years | Neoplastic Nodules (Liver) | 5/180 | [1] |
| CFN | 100 | 2 years | Neoplastic Nodules (Liver) | 3/93 | [1] |
| CFN | 200 | 2 years | Neoplastic Nodules (Liver) | 10/90 | [1] |
| CFN | 400 | 2 years | Neoplastic Nodules (Liver) | 22/96 | [1] |
| CFN | 0 (Control) | 2 years | Bile Duct Adenomas | 0/180 | [1] |
| CFN | 100 | 2 years | Bile Duct Adenomas | 2/93 | [1] |
| CFN | 200 | 2 years | Bile Duct Adenomas | 1/200 | [1] |
| CFN | 400 | 2 years | Bile Duct Adenomas | 2/96 | [1] |
Studies in dogs have also reported carcinomas of the gall bladder and biliary ducts following oral administration of this compound.
Experimental Protocol: Carcinogenicity Study (OECD 451)
Carcinogenicity studies are long-term investigations to assess the oncogenic potential of a substance.
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Test Animals: Typically, rats or mice are used (e.g., 50 males and 50 females per group).
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Dose Administration: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats). The oral route (diet, drinking water, or gavage) is common. At least three dose levels plus a control are used.
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Observations: Animals are observed for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are monitored regularly.
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Pathology: A complete gross necropsy is performed on all animals. All tissues are preserved, and a comprehensive histopathological examination is conducted.
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Data Analysis: Statistical analysis of tumor incidence is performed.
Figure 3: Workflow for a carcinogenicity study.
Genotoxicity
There is limited publicly available data on the genotoxicity of this compound. Standard genotoxicity assays would be required for a complete assessment.
Experimental Protocols: Standard Genotoxicity Battery
A standard battery of genotoxicity tests includes an assessment of gene mutations, and in vitro and in vivo tests for chromosomal damage.
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Bacterial Reverse Mutation Test (Ames Test; OECD 471): This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions and frameshifts).
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In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the ability of a substance to induce structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO cells).
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In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test evaluates chromosomal damage by detecting micronuclei in the erythrocytes of treated animals (usually rodents).
Figure 4: Logical relationship of standard genotoxicity assays.
Reproductive and Developmental Toxicity
Experimental Protocols: Reproductive and Developmental Toxicity
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Two-Generation Reproduction Toxicity Study (OECD 416): This study evaluates the effects of a substance on male and female reproductive performance and on the offspring over two generations. Key endpoints include fertility, gestation, lactation, and offspring viability and growth.
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Prenatal Developmental Toxicity Study (OECD 414): This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation. It assesses teratogenicity.
Metabolism and Toxicokinetics
Information on the metabolism and toxicokinetics of this compound is limited. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicity data and for human health risk assessment.
Mechanism of Toxicity and Signaling Pathways
The precise mechanisms underlying this compound-induced toxicity, particularly its carcinogenicity, have not been fully elucidated. However, for many chemical carcinogens that target the liver, several signaling pathways are often implicated.
Potential Signaling Pathways in Chemical-Induced Liver Carcinogenesis
While specific data for this compound is lacking, the following pathways are commonly involved in liver cancer development induced by chemical agents and may be relevant to this compound's mode of action.
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Oxidative Stress and DNA Damage: Many hepatocarcinogens induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can cause damage to cellular macromolecules, including DNA, leading to mutations.
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Nuclear Receptor Activation: Activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR) can lead to the induction of cytochrome P450 enzymes, which may be involved in the metabolic activation of procarcinogens. Chronic activation of these receptors can also promote cell proliferation and inhibit apoptosis, contributing to tumor development.
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Inflammatory Signaling: Chronic liver injury and inflammation can promote carcinogenesis. Signaling pathways involving cytokines such as TNF-α and interleukins, and transcription factors like NF-κB, can drive cell survival, proliferation, and angiogenesis.
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Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades (including ERK, JNK, and p38) are crucial regulators of cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways by chemical carcinogens can contribute to uncontrolled cell growth.
Figure 5: Hypothetical signaling pathways in this compound-induced liver cancer.
Conclusion
The toxicological profile of this compound is characterized by low acute toxicity but significant concern regarding its carcinogenicity, particularly in the liver. While quantitative data for some endpoints are available, there are notable gaps in the publicly accessible information regarding subchronic, reproductive, and developmental toxicity, as well as genotoxicity. The mechanisms underlying its carcinogenic effects are not well understood but may involve pathways commonly associated with chemical-induced hepatocarcinogenesis, such as oxidative stress and altered cell signaling. Further research is needed to fully elucidate the toxicological properties and mode of action of this compound. This guide serves as a foundational resource for professionals in toxicology and drug development, highlighting the known toxicities of this compound and providing a framework for the types of studies necessary for a comprehensive safety assessment.
References
The Enduring Legacy of a Discontinued Pesticide: An In-depth Technical Guide to the Environmental Fate and Persistence of Aramite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramite, a historical acaricide and insecticide, was introduced in the 1950s to control mites on a variety of crops.[1] Its use was discontinued in the United States in 1975 due to concerns over its carcinogenic potential.[1][2] Despite its discontinued use, the environmental persistence and fate of this organochlorine compound remain a subject of interest for environmental scientists and researchers studying legacy contaminants. This technical guide provides a comprehensive overview of the available data on the environmental fate and persistence of this compound, including its physicochemical properties, degradation pathways, and behavior in soil, water, and biota. The information is presented to aid researchers in understanding the long-term environmental impact of this historical pesticide.
Chemical and Physical Properties
This compound, chemically known as 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, is a colorless to light-yellow liquid with a mild odor.[3] The technical-grade product is a dark amber liquid.[3] Its key physicochemical properties are summarized in the table below, which influence its environmental transport and fate.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₃ClO₄S | [3] |
| Molecular Weight | 334.86 g/mol | [3] |
| Water Solubility | 0.59 mg/L at 20°C | [4] |
| Vapor Pressure | 2.2 x 10⁻⁷ mm Hg at 25°C | [5] |
| Octanol-Water Partition Coefficient (log Kow) | 4.82 | [1] |
| Soil Adsorption Coefficient (Koc) | Estimated at 2.0 x 10⁴ | [5] |
| Henry's Law Constant | 1.9 x 10⁻⁷ atm-m³/mol | [5] |
Environmental Fate and Persistence
The environmental fate of this compound is governed by its chemical properties, which suggest it is a persistent and bioaccumulative compound.
Persistence in Soil
This compound is expected to be highly persistent in soil.[4] Its low water solubility and high estimated soil adsorption coefficient (Koc) of 2.0 x 10⁴ indicate that it has no mobility in soil and will be strongly adsorbed to soil organic matter and particles.[5] This strong adsorption reduces its availability for leaching into groundwater but contributes to its long-term persistence in the soil column.[4][5] Volatilization from moist soil surfaces is not considered a significant dissipation pathway due to its low Henry's Law constant.[5] While biodegradation data for this compound is largely unavailable, its chemical structure suggests it would be slow to degrade by microbial action.[5]
Persistence in Water
In aquatic environments, this compound is expected to partition from the water column to suspended solids and sediments due to its high Koc value.[5] Volatilization from water surfaces is not a significant fate process.[5] this compound is susceptible to hydrolysis, particularly under alkaline conditions, which is a likely degradation pathway in water.[1] However, specific hydrolysis rate constants under different environmental pH and temperature conditions are not well-documented in the available literature. Due to a lack of UV absorption above 290 nm, direct photolysis in water is not expected to be a major degradation pathway.[5]
Atmospheric Fate
Once in the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[5] The estimated atmospheric half-life for this reaction is approximately 11 hours.[5] Particulate-phase this compound will be removed from the atmosphere by wet and dry deposition.[5]
Bioaccumulation
This compound has a high potential for bioconcentration in aquatic organisms.[5] An estimated Bioconcentration Factor (BCF) of 1000 suggests that it can accumulate in the tissues of fish and other aquatic life to levels significantly higher than in the surrounding water.[5] This is a concern for food chain magnification and potential toxicity to higher trophic levels.
Degradation Pathways
Detailed studies on the degradation pathways of this compound are scarce. Based on its chemical structure, the primary routes of degradation are likely hydrolysis and, to a lesser extent, oxidation.
Hydrolysis
The sulfite ester linkage in this compound is susceptible to hydrolysis, which would be the primary chemical degradation pathway in water and moist soil. The hydrolysis would likely proceed via the cleavage of the ester bond, leading to the formation of 2-(p-tert-butylphenoxy)-1-methylethanol, sulfurous acid, and 2-chloroethanol. The rate of hydrolysis is expected to be pH-dependent, with faster degradation under alkaline conditions.
A proposed hydrolysis pathway is illustrated in the diagram below.
Caption: Proposed Hydrolysis Pathway of this compound.
Experimental Protocols
Standardized methods for assessing the environmental fate of pesticides have been established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general principles of key experimental protocols that would be used to determine the environmental fate and persistence of this compound.
Soil Degradation Rate (Based on OECD Guideline 307)
This protocol is designed to determine the rate of aerobic and anaerobic degradation of a test substance in soil.
Methodology:
-
Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are used.
-
Test Substance Application: ¹⁴C-labeled this compound is applied to fresh soil samples at a concentration relevant to its historical application rates.
-
Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). For aerobic studies, a continuous flow of air is passed through the incubation flasks. For anaerobic studies, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
Sampling and Analysis: At various time intervals, replicate soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀) using first-order kinetics.
Caption: Experimental Workflow for Soil Degradation Study.
Soil Adsorption/Desorption (Based on OECD Guideline 106)
This protocol determines the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil particles.
Methodology:
-
Soil Selection: A minimum of five different soil types are used.
-
Equilibration: A known concentration of this compound in an aqueous solution is added to a known mass of soil. The soil-water slurry is agitated for a predetermined equilibrium period.
-
Analysis: After equilibration, the slurry is centrifuged, and the concentration of this compound in the aqueous phase is measured.
-
Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water partition coefficient (Kd) is calculated and then normalized to the organic carbon content of the soil to obtain the Koc value.
-
Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the amount of this compound that desorbs from the soil is measured.
Caption: Workflow for Soil Adsorption (Koc) Determination.
Bioconcentration in Fish (Based on OECD Guideline 305)
This protocol measures the bioconcentration factor (BCF) of a chemical in fish.
Methodology:
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss), is used.
-
Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of ¹⁴C-labeled this compound in a flow-through aquatic system for a defined period (e.g., 28 days).
-
Depuration Phase: After the exposure period, the fish are transferred to a clean water system and observed for a depuration period.
-
Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both the uptake and depuration phases. The concentration of this compound and its metabolites in the tissues and water is determined.
-
BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state.
Caption: Experimental Workflow for Fish Bioconcentration Study.
Analytical Methods
The analysis of this compound and its potential degradation products in environmental matrices requires sensitive and selective analytical methods.
Sample Extraction
-
Soil and Sediment: Soxhlet extraction or accelerated solvent extraction (ASE) with a non-polar solvent or a mixture of polar and non-polar solvents would be suitable for extracting this compound.
-
Water: Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) with a C18 cartridge would be effective for extracting this compound from water samples.
-
Biota: Tissue samples would require homogenization and extraction with an organic solvent, followed by a clean-up step to remove lipids.
Instrumental Analysis
-
Gas Chromatography (GC): GC coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is a suitable technique for the quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC-MS or HPLC with a UV detector could also be used, particularly for the analysis of more polar degradation products.
Conclusion
This compound is a historical pesticide with physicochemical properties that favor persistence in the environment, particularly in soil and sediment. Its high potential for bioaccumulation is a significant concern for ecosystem health. While quantitative data on its environmental fate are limited due to its long-discontinued use, standardized protocols exist to determine its persistence and bioaccumulation potential. Further research, should it be deemed necessary for legacy site assessments, would be required to definitively quantify the half-life of this compound in various environmental compartments and to fully elucidate its degradation pathways and the ecotoxicology of its metabolites. This guide provides a framework for understanding the likely environmental behavior of this compound based on its chemical properties and established principles of environmental fate and transport.
References
- 1. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 2. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. This compound | C15H23ClO4S | CID 8809 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Aramite (CAS 140-57-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramite, with the CAS number 140-57-8, is a sulfite ester that was historically used as an acaricide to control mites on various crops. Although its use has been largely discontinued due to toxicological concerns, its synthesis and chemical properties remain of interest for research in pesticide chemistry, toxicology, and environmental science. This technical guide provides a comprehensive overview of the synthesis and chemical characteristics of this compound, tailored for a scientific audience.
Chemical and Physical Properties
This compound is chemically known as 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite. Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C15H23ClO4S |
| Molecular Weight | 334.86 g/mol |
| Appearance | Colorless to light yellow oil |
| Melting Point | -31.7 °C |
| Boiling Point | 175 °C at 0.2 mmHg |
| Density | 1.145 g/cm³ at 20 °C |
| Solubility in Water | 0.1 mg/L |
| Solubility in Organic Solvents | Miscible with many organic solvents such as acetone, benzene, and carbon tetrachloride. |
| Vapor Pressure | 1.5 x 10⁻⁶ mmHg at 25 °C |
| Stability | Stable under neutral and acidic conditions, but hydrolyzes in the presence of strong alkalis. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 2-(p-tert-butylphenoxy)isopropanol and 2-chloroethyl chlorosulphite. These intermediates are then reacted to form the final product.
Experimental Protocols
Step 1: Synthesis of 2-(p-tert-butylphenoxy)isopropanol
This intermediate is synthesized via the reaction of p-tert-butylphenol with propylene oxide.
-
Materials: p-tert-butylphenol, propylene oxide, sodium hydroxide (catalyst), toluene (solvent).
-
Procedure:
-
A solution of p-tert-butylphenol in toluene is prepared in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
A catalytic amount of sodium hydroxide is added to the solution.
-
The mixture is heated to a specified temperature (e.g., 80-100 °C).
-
Propylene oxide is added dropwise to the reaction mixture over a period of time, maintaining the reaction temperature.
-
After the addition is complete, the reaction is allowed to proceed for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a suitable acid.
-
The mixture is then washed with water to remove any salts and unreacted starting materials.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude 2-(p-tert-butylphenoxy)isopropanol.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Synthesis of 2-chloroethyl chlorosulphite
This intermediate is prepared by the reaction of 2-chloroethanol with thionyl chloride.
-
Materials: 2-chloroethanol, thionyl chloride, pyridine (optional, as a base).
-
Procedure:
-
2-chloroethanol is placed in a reaction vessel equipped with a stirrer, condenser with a drying tube, and a dropping funnel.
-
The vessel is cooled in an ice bath.
-
Thionyl chloride is added dropwise to the cooled 2-chloroethanol with constant stirring. This reaction is exothermic and the temperature should be carefully controlled.
-
In some procedures, a base like pyridine may be added to neutralize the HCl gas produced during the reaction.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a period and then allowed to slowly warm to room temperature.
-
The reaction progress is monitored, and upon completion, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 2-chloroethyl chlorosulphite is then purified by vacuum distillation.
-
Step 3: Synthesis of this compound (2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite)
The final step is the condensation reaction between the two prepared intermediates.
-
Materials: 2-(p-tert-butylphenoxy)isopropanol, 2-chloroethyl chlorosulphite, a base (e.g., pyridine or triethylamine), and an inert solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
A solution of 2-(p-tert-butylphenoxy)isopropanol and a base in an inert solvent is prepared in a reaction vessel under a dry atmosphere.
-
The solution is cooled in an ice bath.
-
A solution of 2-chloroethyl chlorosulphite in the same solvent is added dropwise to the cooled mixture with vigorous stirring.
-
After the addition, the reaction mixture is stirred at a low temperature for some time and then allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction mixture is then washed with water, a dilute acid solution (to remove the base), and finally with a brine solution.
-
The organic layer is separated, dried over an anhydrous drying agent, and the solvent is evaporated under reduced pressure to give crude this compound.
-
The final product can be purified by vacuum distillation or column chromatography.
-
Synthesis Workflow
The overall synthesis of this compound can be visualized as a three-step process, starting from commercially available precursors.
Caption: Synthesis workflow for this compound.
Logical Relationships in Synthesis
The synthesis of this compound follows a convergent approach where two key fragments are synthesized separately and then combined in the final step. This strategy allows for the independent preparation and purification of the intermediates, leading to a higher overall yield and purity of the final product. The logic is to first create the substituted alcohol and the reactive sulfite precursor, followed by their coupling to form the desired ester.
Caption: Logical flow of this compound synthesis.
This guide provides a detailed overview of the synthesis and chemical properties of this compound, intended to be a valuable resource for researchers in the fields of chemistry and toxicology. The provided experimental protocols are based on general synthetic methodologies and should be adapted and optimized for specific laboratory conditions.
An In-Depth Technical Guide on the Historical Use of Aramite as a Miticide in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramite, the trade name for 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite, is an obsolete, non-systemic acaricide that saw widespread use in the mid-20th century for the control of various mite species in agriculture.[1] Developed by Uniroyal Chemical, it was applied to a range of crops including fruits, vegetables, and ornamentals.[1] Its mode of action involves the inhibition of oxidative phosphorylation, a fundamental process in cellular respiration.[1] However, due to concerns over its carcinogenic potential, the use of this compound was discontinued.[1][2] This technical guide provides a comprehensive overview of the historical use of this compound, detailing its chemical properties, efficacy, application, toxicology, and the regulatory decisions that led to its obsolescence.
Chemical and Physical Properties
This compound is characterized by its low aqueous solubility and low volatility.[1] It was typically formulated as a 15% wettable powder or a 25% emulsifiable solution.[3] The technical material is a racemic mixture, although the trans-isomer is generally more biologically active.[1]
| Property | Value | Reference |
| Chemical Name | 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite | [2] |
| Common Name | This compound | [1] |
| CAS Number | 140-57-8 | [1] |
| Molecular Formula | C15H23ClO4S | [2] |
| Formulation | 15% Wettable Powder, 25% Emulsifiable Solution | [3] |
Efficacy and Application
This compound was effective against a variety of mite pests, including the European red mite, Pacific spider mite, strawberry spider mite, and two-spotted spider mite.[1] It was primarily used as a contact miticide with residual activity.
Application Rates
Historical application rates varied by crop and pest. For example, in citrus, the following rates were recommended for control of the citrus red mite and citrus bud mite:
| Crop | Pest | Formulation | Application Rate | Reference |
| Citrus | Citrus Red Mite, Lewis Mite | 15% Wettable Powder | 2 pounds per 100 gallons of water | [3] |
| Citrus | Citrus Red Mite, Lewis Mite | 25% Emulsifiable Solution | 1.5 pints per 100 gallons of water | [3] |
| Citrus | Citrus Bud Mite | 15% Wettable Powder | 2 pounds per 100 gallons of water | [3] |
| Citrus | Citrus Bud Mite | 25% Emulsifiable Solution | 1.5 pints per 100 gallons of water | [3] |
| Citrus (less than 1,000 gallons/acre) | Citrus Red Mite, Lewis Mite | 15% Wettable Powder | 20 pounds per acre | [3] |
| Citrus (less than 1,000 gallons/acre) | Citrus Red Mite, Lewis Mite | 25% Emulsifiable Solution | 1.5 gallons per acre | [3] |
Experimental Protocols
Historical Efficacy Trials
-
Plot Selection: Establishing replicate plots in orchards or fields with known mite infestations.
-
Treatment Application: Applying the miticide at various concentrations using standard spray equipment of the era. A control group receiving no treatment was included for comparison.
-
Mite Population Assessment: Counting mites on a predetermined number of leaves or a specific area of the plant surface before and at intervals after treatment. This was often done using magnifying lenses or by brushing mites onto a sticky surface for counting.
-
Data Analysis: Calculating the percentage of mite control by comparing the post-treatment mite populations in the treated plots to the control plots.
Mode of Action: Inhibition of Oxidative Phosphorylation
This compound's miticidal activity stems from its ability to inhibit oxidative phosphorylation, the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP).[1]
References
An In-depth Technical Guide on the Composition and Active Ingredients of Aramite™ Botanical Miticide
Disclaimer: Aramite™ is an OMRI-listed botanical miticide manufactured by ExcelAg, Corp. As a product exempt from EPA registration under FIFRA 25(b), a comprehensive, publicly available technical data sheet from the manufacturer is limited. This guide synthesizes the available scientific literature on its core active ingredients to provide a detailed technical overview for researchers, scientists, and drug development professionals.
Composition of this compound™ Botanical Miticide
This compound™ is a liquid emulsifiable concentrate formulation. Its efficacy as a miticide and insecticide is derived from a synergistic blend of two key botanical essential oils.
Table 1: Composition of this compound™
| Component | Concentration | Function |
| Cinnamon Oil | 40% | Active Ingredient |
| Clove Oil | 10% | Active Ingredient |
| Inert Ingredients | 50% | Formulation Adjuvants |
The primary acaricidal and insecticidal properties of this compound™ are attributed to the volatile aromatic compounds present in cinnamon and clove oils. The principal active molecules are cinnamaldehyde from cinnamon oil and eugenol from clove oil.
Acaricidal Activity of Active Ingredients
The active ingredients in this compound™ have demonstrated significant efficacy against a range of mite species, most notably the two-spotted spider mite, Tetranychus urticae, a common and economically important agricultural pest. The following tables summarize the lethal concentration (LC50) values reported in various scientific studies. It is important to note that variations in experimental protocols, mite populations, and oil compositions can lead to differences in reported values.
Table 2: Acaricidal Efficacy (LC50) of Cinnamon Oil and Cinnamaldehyde against Mites
| Mite Species | Active Ingredient | Bioassay Method | LC50 Value | Exposure Time | Source |
| Tetranychus cinnabarinus | Cinnamon Oil | Leaf Disc | 4516.61 ppm | - | [1] |
| Tetranychus cinnabarinus | Cinnamaldehyde | Leaf Disc | 2521.54 ppm | - | [1] |
Table 3: Acaricidal Efficacy (LC50) of Clove Oil and Eugenol against Mites
| Mite Species | Active Ingredient | Bioassay Method | LC50 Value | Exposure Time | Source |
| Tetranychus urticae | Clove Oil | Fumigation | 6.13 µL/L air | 24 hours | [2][3] |
| Psoroptes ovis | Eugenol | Contact | 0.38% | 24 hours | [4] |
Mode of Action: Antagonism of Octopamine Receptors
The primary mode of action for the active ingredients in this compound™ is the disruption of neurotransmission in target pests. Cinnamaldehyde and eugenol are known to act as antagonists of octopamine receptors.
Octopamine is a critical biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone that regulates a wide array of physiological processes including heart rate, muscle movement, metabolism, and behavior. These processes are mediated by G-protein coupled receptors (GPCRs).
By binding to these receptors, the active compounds in this compound™ block the endogenous ligand, octopamine, from activating its signaling cascade. This disruption leads to a loss of motor control, cessation of feeding, and ultimately, mortality. This mode of action is specific to invertebrates, contributing to the product's classification as a minimum-risk pesticide.
The following diagram illustrates the octopamine signaling pathway and the antagonistic action of the active ingredients of this compound™. Octopamine receptors can be broadly classified into two types based on their downstream signaling: those that increase intracellular calcium (Ca2+) via the phospholipase C (PLC) pathway (akin to α-adrenergic receptors) and those that increase cyclic AMP (cAMP) via the adenylyl cyclase (AC) pathway (akin to β-adrenergic receptors).
References
- 1. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of plant essential oils to Tetranychus urticae (Acari: Tetranychidae) and Phytoseiulus persimilis (Acari: Phytoseiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jast.modares.ac.ir [jast.modares.ac.ir]
- 4. researchgate.net [researchgate.net]
Aramite™: An In-depth Technical Guide on the Repellent Mechanisms of Constituent Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Aramite™ is an OMRI-listed organic acaricide and insecticide formulated from a blend of natural, food-grade plant oils.[1][2][3][4] This document provides a comprehensive technical overview of the known and hypothesized mechanisms of repellency and insecticidal action of its primary active ingredients: cinnamon oil and clove oil.[5][6] While the historical chemical "this compound" was a synthetic miticide, the contemporary product "this compound™" leverages the synergistic and multifaceted properties of essential oils to control a broad spectrum of piercing-sucking insects.[1][7] This guide will delve into the neurotoxic, repellent, and anti-feeding actions of these essential oils, supported by experimental data and methodologies.
Core Repellent and Insecticidal Mechanisms
The efficacy of this compound™ stems from the complex mixture of volatile organic compounds within its constituent essential oils. These compounds exert their effects through multiple modes of action, making it difficult for pests to develop resistance. The primary mechanisms include neurotoxicity, direct repellency, and interference with feeding and oviposition.
1. Neurotoxicity:
The primary mode of action for many essential oil components is the disruption of normal neurotransmission in insects.
-
Octopaminergic System Disruption: A key target for essential oils is the octopaminergic system, which is crucial for neurotransmission in insects but less so in mammals, providing a degree of selectivity.[8] Components in cinnamon and clove oils can act as agonists or antagonists of octopamine receptors. This interference can lead to a cascade of effects, including increased nervous excitement, tremors, paralysis, and ultimately, death.[8][9][10] The binding of these compounds to octopamine receptors can trigger an increase in the intracellular messenger cyclic AMP (cAMP), leading to uncontrolled nerve impulses.[8]
-
Acetylcholinesterase (AChE) Inhibition: Some essential oil constituents are known to inhibit the enzyme acetylcholinesterase (AChE).[9] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperexcitation of the nervous system and eventual paralysis and death of the insect.[9]
2. Olfactory and Gustatory Receptor Interference:
Essential oils are highly volatile, and their repellent action is largely mediated through the vapor phase, where they interact with insect sensory organs.[11]
-
Blocking of Olfactory Receptors (ORs) and Gustatory Receptors (GRs): The repellent nature of essential oils is attributed to their ability to block the olfactory and gustatory receptors of insects.[12] This blockage interferes with the insect's ability to detect chemical cues from host plants, effectively masking the attractive signals and discouraging them from landing or feeding.[12]
-
Modulation of Odor-Sensing: The complex blend of volatile compounds in essential oils can disrupt the normal odor-sensing activity of insects by acting as allosteric agonists or antagonists of olfactory receptors.[11] This disruption confuses the insect's host-seeking behavior.
3. Anti-feeding and Anti-oviposition Actions:
Beyond direct neurotoxicity and repellency, the essential oils in this compound™ can also deter pests by making the treated plant surfaces unpalatable and unsuitable for laying eggs.
-
Feeding Deterrence: Certain compounds in cinnamon and clove oils can act as feeding deterrents.[10] For example, some compounds have been shown to inhibit sugar receptors in insects, reducing their feeding response.[10]
-
Ovicidal and Oviposition Deterrence: The volatile nature of these oils can create an environment that is unfavorable for egg-laying.[10] Studies have demonstrated that essential oils, including clove oil, can reduce the hatching of mosquito eggs and deter oviposition.[10]
Quantitative Data on Essential Oil Repellency
The following table summarizes the repellent efficacy of the key essential oils found in this compound™ and their major components against various arthropods.
| Essential Oil/Component | Target Pest(s) | Concentration | Protection Time/Repellency Rate | Assay Method |
| Clove Oil | Aedes aegypti (mosquitoes), Ixodes scapularis (ticks) | 10% v/v lotion emulsion | > 1 hour | Arm-in-cage assay (mosquitoes), EPA-recommended tick crossing assay |
| Cinnamon Oil | Aedes aegypti (mosquitoes), Ixodes scapularis (ticks) | 10% v/v lotion emulsion | > 1 hour | Arm-in-cage assay (mosquitoes), EPA-recommended tick crossing assay |
| Cinnamaldehyde | Aedes albopictus (mosquitoes) | Not specified | > 60% Repellency Rate | Not specified |
| Citronella Oil | Aedes aegypti (mosquitoes) | 10% v/v lotion emulsion | 30 minutes | Arm-in-cage assay |
| Citronella Oil | Aedes aegypti (mosquitoes) | 50% and 100% in alcohol | 50 and 120 minutes, respectively | Arm-in-cage assay |
| Various Essential Oils | Tetranychus urticae (two-spotted spider mite) | 5.0% | At least 30% repellent activity | Not specified |
Note: Data is compiled from multiple studies and methodologies may vary.[13][14][15]
Experimental Protocols
1. Arm-in-Cage Assay for Mosquito Repellency:
This method is a standard for evaluating the efficacy of topical repellents against biting insects.
-
Objective: To determine the complete protection time of a repellent formulation against mosquito bites.
-
Materials: A cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti), the test repellent formulation, a control substance (e.g., lotion base without active ingredient), and human volunteers.
-
Procedure:
-
A defined area of a volunteer's forearm is treated with a specific volume of the test repellent.
-
The treated arm is exposed inside the mosquito cage for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 15-30 minutes).
-
The time until the first confirmed mosquito bite is recorded as the complete protection time.
-
A control arm treated with the base formulation is also tested to ensure mosquito biting avidity.
-
2. Tick Repellency Assay (EPA Recommended):
This protocol assesses the ability of a repellent to prevent ticks from crossing a treated area.
-
Objective: To measure the complete protection time of a repellent against tick crossings.
-
Materials: Host-seeking ticks (e.g., Ixodes scapularis), the test repellent formulation, a control substance, and a suitable substrate (e.g., filter paper or a volunteer's arm).
-
Procedure:
-
A barrier of the test repellent is applied to the substrate.
-
Ticks are placed at one end of the substrate and observed for their willingness to cross the treated barrier.
-
The time until a certain percentage of ticks cross the barrier is recorded.
-
The complete protection time is the duration for which the repellent effectively prevents tick crossing.
-
3. Y-Tube Olfactometer Assay for Spatial Repellency:
This assay is used to evaluate the long-distance repellent effect of volatile compounds.
-
Objective: To determine if a substance can repel insects from a distance by interfering with their olfactory senses.
-
Materials: A Y-shaped glass tube, a controlled airflow system, the test substance, a control substance (e.g., clean air or solvent), and the target insects.
-
Procedure:
-
A stream of air carrying the odor of the test substance is introduced into one arm of the Y-tube, while a control stream is introduced into the other arm.
-
Insects are released at the base of the Y-tube and allowed to choose which arm to move towards.
-
A significant preference for the control arm over the treated arm indicates a repellent effect.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Hypothesized Neurotoxic Mechanisms of Essential Oils in Insects
References
- 1. This compound™ – Grow Seven USA [grow7usa.com]
- 2. caribbeanorchids.com [caribbeanorchids.com]
- 3. This compound Organic Insecticide - Sherwood Pesticide Trading [sherwoodpst.com]
- 4. migfarm.com [migfarm.com]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. health.gov.tt [health.gov.tt]
- 7. This compound (Ref: ENT 16519) [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Mechanisms of Action and Administration Technologies of the Essential Oils Used as Green Insecticides [mdpi.com]
- 10. naturepest.com [naturepest.com]
- 11. Essential Oils as Repellents against Arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. perfectpotion.com.au [perfectpotion.com.au]
- 13. Repellent efficacy of 20 essential oils on Aedes aegypti mosquitoes and Ixodes scapularis ticks in contact-repellency assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study of the Repellent Activity of 60 Essential Oils and Their Main Constituents against Aedes albopictus, and Nano-Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
Chimeric Antigen Receptor (CAR) T-Cell Therapy: A Technical Guide to Methodology and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in the treatment of hematological malignancies, with growing potential in solid tumors and autoimmune diseases. This revolutionary immunotherapy involves the genetic modification of a patient's own T-cells to express a synthetic receptor that recognizes and eliminates cancer cells.[1] This guide provides an in-depth overview of the core methodologies, underlying signaling pathways, and clinical applications of CAR-T cell therapy, intended for researchers, scientists, and professionals in drug development.
I. CAR-T Cell Manufacturing and Workflow
The production of CAR-T cells is a complex, multi-step process that demands stringent quality control to ensure the safety and efficacy of the final product. The general workflow encompasses T-cell collection, activation, genetic modification, expansion, and final formulation.[2][3]
Experimental Workflow for CAR-T Cell Manufacturing
References
An In-depth Technical Guide to the Extraction of Aramite from Environmental Soil Samples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the extraction, cleanup, and analysis of Aramite (CAS No. 140-57-8) from environmental soil samples. The methodology is based on the established United States Environmental Protection Agency (EPA) SW-846 methods for the analysis of semivolatile organic compounds.
Introduction to this compound
This compound is the common name for the chemical 2-(p-tert-Butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, an obsolete sulfite ester acaricide, or miticide[1][2]. Historically used to control mites on fruit, vegetables, and ornamentals, it is a synthetic organochlorine compound with low aqueous solubility and volatility[3][4]. Due to its persistence in soil and classification as a probable human carcinogen (U.S. EPA Group B2), monitoring for its presence in environmental matrices is of significant interest[4][5].
The analytical procedure involves solvent extraction of the soil sample, cleanup of the extract to remove interfering co-extracted substances, and determination by Gas Chromatography/Mass Spectrometry (GC/MS)[2]. This guide will focus on EPA Method 3550C (Ultrasonic Extraction) as the primary extraction technique, with EPA Method 3620C (Florisil Cleanup) for purification and EPA Method 8270D for final analysis[3][6].
Summary of Analytical Methods
The following table summarizes the core EPA methods that form the basis of this protocol.
| Method Number | Method Name | Description | Primary Use |
| EPA SW-846 3550C | Ultrasonic Extraction | A procedure using ultrasonic energy to extract nonvolatile and semivolatile organic compounds from solid matrices like soil. It offers a good balance of efficiency and speed[3][5]. | Extraction |
| EPA SW-846 3540C | Soxhlet Extraction | A classical and rigorous procedure for extracting nonvolatile and semivolatile organic compounds from solids. It is time- and solvent-intensive but ensures intimate contact between the sample and solvent[2][7][8]. | Extraction (Alternative) |
| EPA SW-846 3620C | Florisil Cleanup | A cleanup technique using a column of Florisil (a magnesium silicate adsorbent) to separate target analytes (like pesticides) from polar interfering compounds[6][9]. | Extract Cleanup |
| EPA SW-846 8270D | Semivolatile Organic Compounds by GC/MS | The determinative method used to separate, identify, and quantify semivolatile organic compounds in extracts using a gas chromatograph coupled with a mass spectrometer[1]. | Analysis |
Experimental Protocols
This section details the step-by-step methodology for the entire analytical process, from sample receipt to final analysis.
Sample Preparation (Pre-Extraction)
Proper sample preparation is critical to ensure homogeneity and representative subsampling.
-
Drying: Decant any standing water from the soil sample. Air-dry the sample in a well-ventilated area, or use a forced-air oven at a temperature below 40°C to prevent degradation of the target analyte.
-
Sieving: Once dry, gently disaggregate the soil using a mortar and pestle. Pass the soil through a 2-mm sieve (10 mesh) to remove large debris such as rocks, leaves, and sticks[10].
-
Homogenization: Thoroughly mix the sieved soil in a clean container to ensure the sample is homogeneous before taking a subsample for extraction.
Extraction: EPA Method 3550C (Ultrasonic Extraction)
This procedure is recommended for samples with low expected concentrations of this compound (≤ 20 mg/kg).
Apparatus and Reagents:
-
Ultrasonic disruptor with a horn (300-watt minimum)
-
Beakers or flasks (100-mL)
-
Vacuum filtration apparatus or centrifuge
-
Anhydrous sodium sulfate (reagent grade, heated to 400°C for 4 hours)
-
Extraction Solvent: 1:1 (v/v) Acetone/Hexane or Dichloromethane/Acetone
Procedure:
-
Weigh approximately 30 g of the prepared soil sample into a 100-mL beaker.
-
Add 30 g of anhydrous sodium sulfate and mix thoroughly with a spatula until a free-flowing powder is formed[3].
-
Spike the sample with appropriate surrogate standards as required for quality control.
-
Add 100 mL of the chosen extraction solvent to the beaker.
-
Place the tip of the ultrasonic horn approximately 1/2 inch below the surface of the solvent but above the soil layer.
-
Process the sample with the ultrasonic disruptor for 3 minutes at high power. Ensure the sample does not overheat.
-
Decant the solvent extract. This can be done via vacuum filtration or by centrifuging the sample and decanting the supernatant[3].
-
Repeat the extraction two more times with fresh portions of solvent, combining the three extracts. This three-part serial extraction is crucial for achieving high recovery from low-concentration samples[3].
-
The combined extract is now ready for cleanup.
Cleanup: EPA Method 3620C (Florisil Column Cleanup)
This step removes polar matrix interferences that can affect GC/MS analysis.
Apparatus and Reagents:
-
Chromatography column (20 mm ID)
-
Florisil (activated by heating at 130°C overnight)
-
Anhydrous sodium sulfate
-
Elution Solvents (e.g., Hexane, Diethyl Ether)
-
Kuderna-Danish (K-D) concentrator apparatus
Procedure:
-
Prepare a chromatography column by packing it with activated Florisil (e.g., 20 g) and topping it with 1-2 cm of anhydrous sodium sulfate[11].
-
Pre-elute the column with hexane and discard the eluate.
-
Concentrate the raw extract from the extraction step to a small volume (e.g., 1-10 mL) using a K-D concentrator.
-
Load the concentrated extract onto the top of the Florisil column.
-
Elute the column with specific solvent mixtures of varying polarity to separate the analytes from interferences. Organochlorine pesticides are typically eluted with hexane containing a small percentage of diethyl ether.
-
Collect the eluate fraction containing the this compound.
-
Concentrate the cleaned extract to a final volume of 1.0 mL using a K-D apparatus and a nitrogen blowdown system. The sample is now ready for GC/MS analysis.
Data Presentation: Quantitative Performance
As this compound is an obsolete pesticide, recent, specific recovery data is scarce. The following table presents typical recovery data for other organochlorine pesticides from soil using similar EPA extraction and cleanup methods, which can be considered representative of expected performance.
| Analyte | Extraction Method | Fortification Level | Average Recovery (%) | Data Source |
| Heptachlor | Ultrasonic Extraction | 0.5 mg/kg | 99.3 | ResearchGate[12] |
| Endosulfan-I | Ultrasonic Extraction | 0.5 mg/kg | 99.7 | ResearchGate[12] |
| Dieldrin | Not Specified | 0.005–0.02 mg/kg | 70 - 119 | PMC - PubMed Central[13] |
| p,p'-DDT | Not Specified | 0.005–0.04 mg/kg | 70 - 119 | PMC - PubMed Central[13] |
| General OCPs | MSPD | Not Specified | 78 - 116 | SciELO México[14] |
| Various Pesticides | Shaking w/ Acetonitrile | 100 µg/kg | 70 - 120 | Agilent[15] |
OCPs: Organochlorine Pesticides; MSPD: Matrix Solid-Phase Dispersion
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows described in this protocol.
References
- 1. Analytical Method [keikaventures.com]
- 2. enthalpy.com [enthalpy.com]
- 3. epa.gov [epa.gov]
- 4. amptius.com [amptius.com]
- 5. epa.gov [epa.gov]
- 6. eurolab.net [eurolab.net]
- 7. epa.gov [epa.gov]
- 8. laboratuar.com [laboratuar.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of organochlorine pesticide residues in soils and drinking water sources from cocoa farms in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organochlorine pesticide residues in agricultural soils [scielo.org.mx]
- 15. agilent.com [agilent.com]
Unraveling the Molecular Tapestry of Aramite Exposure: A Toxicogenogenomic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Aramite and Toxicogenomics
This compound is a miticide and insecticide that has been noted for its potential carcinogenic effects in mammals.[1] Its primary modes of action are believed to be the inhibition of oxidative phosphorylation and interference with octopamine receptors in invertebrates.[1][2] Understanding the precise molecular events triggered by this compound exposure is crucial for accurate risk assessment and the development of potential therapeutic interventions in cases of accidental exposure.
Toxicogenomics is a field that combines toxicology with genomics and bioinformatics to understand how the genome of a cell or organism responds to exposures to toxic substances.[3] By analyzing changes in gene expression, researchers can identify perturbed biological pathways and gain insights into the mechanisms of toxicity.[3][4] This approach is particularly valuable for assessing the carcinogenic potential of chemicals by identifying early molecular initiating events.[4][5]
This guide will outline a toxicogenomic workflow to investigate the effects of this compound exposure, focusing on hepatic gene expression, as the liver is a primary target for xenobiotic metabolism and a common site for pesticide-induced toxicity.[6][7][8]
Hypothetical Toxicogenomic Profile of this compound Exposure
Due to the limited availability of public data on the specific toxicogenomic effects of this compound, this section presents a hypothetical yet scientifically grounded summary of expected findings based on its known toxicological properties and data from similar compounds. These tables are for illustrative purposes to guide researchers in their data presentation and interpretation.
Differentially Expressed Genes in Rat Liver Following this compound Exposure
This table summarizes a hypothetical set of differentially expressed genes (DEGs) in the liver of rats exposed to this compound for 28 days. The selection of these genes is based on pathways commonly affected by carcinogenic pesticides, such as oxidative stress, DNA damage response, and cell cycle regulation.
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |
| Upregulated Genes | ||||
| Cyp1a1 | Cytochrome P450, family 1, subfamily a, polypeptide 1 | 4.5 | < 0.01 | Xenobiotic metabolism |
| Gsta1 | Glutathione S-transferase, alpha 1 | 3.2 | < 0.01 | Detoxification, Oxidative stress response |
| Hmox1 | Heme oxygenase 1 | 2.8 | < 0.05 | Oxidative stress response |
| Cdkn1a | Cyclin-dependent kinase inhibitor 1A (p21) | 2.5 | < 0.05 | Cell cycle arrest, DNA damage response |
| Gadd45a | Growth arrest and DNA-damage-inducible, alpha | 2.1 | < 0.05 | DNA repair, Apoptosis |
| Downregulated Genes | ||||
| Acox1 | Acyl-CoA oxidase 1, palmitoyl | -2.3 | < 0.01 | Fatty acid beta-oxidation |
| Sod1 | Superoxide dismutase 1, soluble | -1.8 | < 0.05 | Oxidative stress response |
| Ccnd1 | Cyclin D1 | -2.0 | < 0.05 | Cell cycle progression |
| Bcl2 | B-cell lymphoma 2 | -1.9 | < 0.05 | Anti-apoptosis |
| Stat3 | Signal transducer and activator of transcription 3 | -2.2 | < 0.01 | Cell proliferation and survival |
Table 1: Hypothetical Differentially Expressed Genes in Rat Liver Following this compound Exposure. This table illustrates a potential transcriptomic response to this compound, highlighting genes involved in key toxicological pathways.
Enriched Biological Pathways
Based on the hypothetical DEGs, a pathway enrichment analysis would likely reveal the following perturbed biological processes.
| Pathway Name | Enrichment Score | p-value | Genes Involved (Hypothetical) |
| NRF2-mediated Oxidative Stress Response | 3.1 | < 0.01 | Gsta1, Hmox1, Sod1 |
| p53 Signaling Pathway | 2.7 | < 0.01 | Cdkn1a, Gadd45a, Bcl2 |
| Cell Cycle Control | 2.4 | < 0.05 | Cdkn1a, Ccnd1 |
| Xenobiotic Metabolism Signaling | 2.9 | < 0.01 | Cyp1a1, Gsta1 |
| Apoptosis Signaling | 2.2 | < 0.05 | Gadd45a, Bcl2 |
Table 2: Hypothetical Enriched Biological Pathways in Rat Liver Following this compound Exposure. This table showcases the potential biological pathways significantly impacted by this compound, as inferred from gene expression changes.
Detailed Experimental Protocols
This section provides detailed methodologies for conducting a toxicogenomic study to assess the effects of this compound exposure. These protocols are based on established practices in the field of toxicology.[9][10][11][12]
Animal Study Design
-
Test System: Male and female Sprague-Dawley rats (8 weeks old).
-
Group Size: A minimum of 5 animals per sex per group is recommended to ensure statistical power.
-
Dose Groups:
-
Control (vehicle only, e.g., corn oil).
-
Low Dose (e.g., 1/10th of the NOAEL - No Observed Adverse Effect Level).
-
Mid Dose (e.g., 1/3rd of the NOAEL).
-
High Dose (e.g., the NOAEL or a dose expected to produce minimal overt toxicity).
-
-
Route of Administration: Oral gavage, to mimic potential human exposure through contaminated food or water.
-
Duration: 28-day repeated dose study.
-
Sample Collection: At the end of the study, animals are euthanized, and liver tissue is immediately collected, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction. A portion of the liver should also be preserved in formalin for histopathological analysis.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from approximately 30 mg of frozen liver tissue using a TRIzol-based method or a commercially available RNA isolation kit with DNase treatment to remove genomic DNA contamination.
-
RNA Quality and Quantity Assessment:
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.
-
RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of 7.0 or higher is recommended for downstream applications like RNA-sequencing.
-
Transcriptomic Analysis: RNA-Sequencing (RNA-Seq)
-
Library Preparation: An indexed cDNA library is prepared from 1 µg of total RNA using a commercial RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50-100 base pair paired-end reads. A sequencing depth of at least 20 million reads per sample is recommended for differential gene expression analysis.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., Rattus norvegicus Rnor_6.0) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between the this compound-treated groups and the control group is determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > |1.0| are considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of DEGs using tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA) to identify significantly perturbed biological pathways.
-
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate signaling pathways that are likely to be affected by this compound exposure, based on its carcinogenic potential and the known effects of similar pesticides.
Oxidative Stress Response Pathway (NRF2-KEAP1)
This compound, through its potential to inhibit oxidative phosphorylation, may induce oxidative stress. The NRF2-KEAP1 pathway is a critical cellular defense mechanism against oxidative stress.
Caption: this compound-induced oxidative stress and the NRF2-KEAP1 signaling pathway.
p53 Signaling Pathway in Response to DNA Damage
Carcinogenic compounds can cause DNA damage, activating the p53 tumor suppressor pathway to induce cell cycle arrest and apoptosis.
References
- 1. This compound (Ref: ENT 16519) [sitem.herts.ac.uk]
- 2. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caister.com [caister.com]
- 4. scitovation.com [scitovation.com]
- 5. Cellular-signaling pathways unveil the carcinogenic potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomics analysis of hepatotoxicity induced by the pesticides imazalil, thiacloprid and clothianidin alone or in binary mixtures in a 28-day study in female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. fda.gov [fda.gov]
- 11. Impact of Sequencing Depth and Library Preparation on Toxicological Interpretation of RNA-Seq Data in a “Three-Sample” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Applications of DNA Microarray Technology to Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
Field Trial Methodology for Testing Aramite™ Efficacy on Tetranychus urticae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive methodology for conducting field trials to evaluate the efficacy of Aramite™ against the two-spotted spider mite, Tetranychus urticae. It is critical to distinguish between two formulations historically and currently referred to as "this compound". The original this compound™ was an acaricide with the active ingredient 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, a sulfite ester compound.[1][2] This chemical is now considered obsolete.[3] More recently, the trade name this compound™ has been adopted for an OMRI-listed organic insecticide and acaricide composed of natural plant oils.[4] This guide focuses on the field trial methodology applicable to the original chemical entity, 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, due to its historical significance and to provide a framework for testing similar chemical compounds. Given the obsolete nature of this specific chemical, historical field trial data is scarce. Therefore, where specific quantitative data for the original this compound™ is unavailable, data from field trials of other acaricides against T. urticae will be presented as illustrative examples of proper data presentation.
Tetranychus urticae is a highly polyphagous pest that can cause significant economic damage to a wide variety of crops worldwide.[5] Its rapid life cycle and ability to develop resistance to acaricides make robust efficacy testing of new and existing compounds essential.[6] This guide outlines a detailed protocol for a field trial, from experimental design to data analysis, to ensure the generation of reliable and reproducible results.
Target Pest Biology: Tetranychus urticae
Understanding the life cycle of Tetranychus urticae is fundamental to designing an effective field trial. The life cycle consists of five stages: egg, larva, protonymph, deutonymph, and adult.[7] The duration of the life cycle is temperature-dependent, ranging from one to three weeks.[8] Mites are typically found on the undersides of leaves, where they feed on plant cells, causing characteristic stippling, bronzing, and, in severe infestations, webbing and defoliation.[5]
Mode of Action of this compound™ (Sulfite Ester)
The original this compound™ is a non-systemic acaricide with contact action. Its mode of action is the inhibition of oxidative phosphorylation.[3] While the precise molecular interactions within Tetranychus urticae are not extensively detailed in publicly available literature, it is understood that sulfite esters interfere with the mitochondrial electron transport chain, disrupting the production of ATP, the primary energy currency of the cell. This disruption of cellular respiration leads to paralysis and death of the mite.[4]
Caption: Generalized signaling pathway of mitochondrial oxidative phosphorylation indicating the inhibitory action of this compound™.
Experimental Protocols
Experimental Design
A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[6][9]
-
Treatments:
-
This compound™ at various application rates (e.g., low, medium, high).
-
A positive control (a registered, effective acaricide).
-
A negative control (untreated).
-
-
Replicates: A minimum of four replicates for each treatment.[9]
-
Plot Size: Plot size should be sufficient to minimize spray drift between plots and to allow for representative sampling. A typical plot size might be 4 rows wide by 10 meters long, with buffer zones between plots.[10]
Site Selection and Preparation
Select a field with a known history of T. urticae infestation and a relatively uniform mite population. If natural infestation is low, artificial infestation may be necessary. The crop chosen for the trial should be a known host of T. urticae. Ensure standard agronomic practices are followed throughout the trial period.[6]
Treatment Application
-
Application Equipment: Use a calibrated backpack sprayer or a high-clearance sprayer, depending on the crop and plot size.[6][10] Ensure thorough coverage of the foliage, especially the undersides of the leaves where mites congregate.
-
Timing of Application: Apply treatments when the mite population reaches a predetermined threshold (e.g., 5 or more motile mites per leaf).[8]
-
Spray Volume: The spray volume should be sufficient to ensure adequate coverage without runoff. This will vary depending on the crop and its growth stage.
Data Collection
-
Sampling: Randomly select a predetermined number of plants from the central rows of each plot for sampling (e.g., 5-10 plants). From each plant, collect a specified number of leaves from the top, middle, and bottom of the plant (e.g., 3 leaves per plant).[6][10]
-
Mite Counts: Using a hand lens (10-20x magnification) or a dissecting microscope, count the number of live motile stages (larvae, nymphs, and adults) and eggs of T. urticae on each sampled leaf.
-
Assessment Intervals: Conduct mite counts at the following intervals:
-
Pre-treatment (one day before application).
-
Post-treatment at 3, 7, and 14 days after application.[9]
-
Caption: A logical workflow diagram for conducting a field trial of this compound™ efficacy.
Data Presentation and Analysis
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Mean Number of Motile Tetranychus urticae per Leaf (Illustrative Data)
| Treatment | Application Rate (g a.i./ha) | Pre-treatment | 3 Days Post-treatment | 7 Days Post-treatment | 14 Days Post-treatment |
| This compound™ | Low | 15.2 a | 8.5 b | 4.1 c | 2.5 d |
| This compound™ | Medium | 14.9 a | 4.2 c | 1.8 d | 0.9 e |
| This compound™ | High | 15.5 a | 2.1 d | 0.5 e | 0.1 f |
| Positive Control | Standard | 14.8 a | 2.5 d | 0.8 e | 0.2 f |
| Negative Control | - | 15.1 a | 16.2 a | 25.8 b | 40.3 a |
Means within a column followed by the same letter are not significantly different (P > 0.05). Data is illustrative.
Table 2: Efficacy of this compound™ Against Motile Tetranychus urticae (Illustrative Data)
| Treatment | Application Rate (g a.i./ha) | Efficacy (%) 3 Days | Efficacy (%) 7 Days | Efficacy (%) 14 Days |
| This compound™ | Low | 47.5 | 84.1 | 93.8 |
| This compound™ | Medium | 73.6 | 93.0 | 97.8 |
| This compound™ | High | 87.2 | 98.1 | 99.8 |
| Positive Control | Standard | 84.0 | 96.9 | 99.5 |
Efficacy calculated using the Henderson-Tilton formula. Data is illustrative.
Statistical Analysis
-
Data Transformation: Mite count data often require transformation (e.g., square root or logarithmic transformation) to meet the assumptions of normality and homogeneity of variance for ANOVA.
-
Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences among the treatment means.[9]
-
Mean Separation: If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.
-
Efficacy Calculation: Calculate the percentage efficacy of each treatment at each post-treatment interval using the Henderson-Tilton formula, which corrects for changes in the control population.[11][12]
Henderson-Tilton Formula:
Corrected % = (1 - (n in Co before treatment * n in T after treatment) / (n in Co after treatment * n in T before treatment)) * 100
Where:
-
n = Insect population
-
T = treated
-
Co = control
Conclusion
This technical guide provides a robust and detailed methodology for conducting field trials to evaluate the efficacy of the original this compound™ (2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite) against Tetranychus urticae. Adherence to the outlined protocols for experimental design, application, data collection, and statistical analysis will ensure the generation of high-quality, defensible data. Such data is crucial for assessing the performance of acaricides and for developing effective and sustainable mite management programs. Due to the obsolete nature of the original this compound™, researchers are encouraged to apply this methodology to novel compounds with similar modes of action, contributing to the development of new tools for spider mite control.
References
- 1. graphviz.org [graphviz.org]
- 2. youtube.com [youtube.com]
- 3. This compound (Ref: ENT 16519) [sitem.herts.ac.uk]
- 4. This compound|lookchem [lookchem.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. A Novel Method for Determining Efficacy of Acaricides under Field Conditions Using the Relative Risk of Tick Infestation (RRTI) [scirp.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researcherslinks.com [researcherslinks.com]
- 10. mdpi.com [mdpi.com]
- 11. www1.montpellier.inrae.fr [www1.montpellier.inrae.fr]
- 12. researchgate.net [researchgate.net]
GC-MS Analysis for Quality Control of Artemisia annua Essential Oil: A Technical Guide
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the quality control of essential oils, ensuring their purity, potency, and consistency. This guide provides an in-depth overview of the application of GC-MS for the analysis of the essential oil of Artemisia annua, a plant of significant medicinal interest. The chemical composition of essential oils can exhibit natural variations due to factors like geographical origin, genetics, and ecological conditions.[1][2] Therefore, rigorous quality control is crucial. This document outlines the key chemical components, experimental protocols for their quantification, and a systematic workflow for the quality assessment of Artemisia annua essential oil, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.
Key Chemical Components of Artemisia annua Essential Oil
The essential oil of Artemisia annua is a complex mixture of volatile compounds, primarily monoterpenoids and sesquiterpenoids. The relative abundance of these constituents can vary significantly depending on the plant's developmental stage and geographical source.[3][4] The major chemical constituents identified through GC-MS analysis are summarized in the table below. These compounds are critical markers for the quality and potential therapeutic efficacy of the oil.
Table 1: Major Chemical Components of Artemisia annua Essential Oil Identified by GC-MS
| Compound Class | Compound Name | Percentage Range (%) | Reference |
| Oxygenated Monoterpenes | Camphor | 5.67 - 31.7 | [3][4] |
| 1,8-Cineole (Eucalyptol) | 2.1 - 20.8 | [4] | |
| Artemisia Ketone | 1.62 - 46.4 | [3][5] | |
| α-Terpineol | up to 14.0 | [6] | |
| Carvone | up to 12.0 | [6] | |
| Sesquiterpene Hydrocarbons | Germacrene D | 3.8 - 21.2 | [4][7] |
| β-Caryophyllene | 1.56 - 9.0 | [3][7] | |
| β-Selinene | up to 10.32 | [8] | |
| β-Farnesene | up to 10.2 | [7] | |
| Monoterpene Hydrocarbons | α-Pinene | 0.5 - 3.62 | [3] |
| p-Cymene | 0.8 - 12.9 | [4][6] |
Note: The percentage range represents data compiled from various studies and can vary based on the specific chemotype and analytical conditions.
Experimental Protocols
A standardized experimental protocol is paramount for obtaining reproducible and reliable results in the GC-MS analysis of essential oils.
Essential Oil Extraction
The volatile components of Artemisia annua are typically extracted from the aerial parts of the plant.
-
Hydrodistillation: Air-dried aerial parts of the plant are chopped and subjected to hydrodistillation for a specified duration (e.g., 4 hours) using a Clevenger-type apparatus.[3] The collected essential oil is then dried over anhydrous sodium sulfate.[3]
-
Steam Distillation: An alternative method where steam is passed through the plant material to vaporize the volatile compounds.
Sample Preparation for GC-MS Analysis
-
The essential oil sample is diluted in a suitable solvent, such as hexane (e.g., a 1:100 v/v dilution).[3]
-
An internal standard may be added to the diluted sample for more accurate quantification.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of Artemisia annua essential oil.
Table 2: GC-MS Instrumental Parameters
| Parameter | Specification |
| Gas Chromatograph | |
| Column | HP-5MS (5% phenyl-methylpolysiloxane) or equivalent |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[3] |
| Carrier Gas | Helium (99.99% purity)[3] |
| Flow Rate | 1.0 - 1.61 mL/min[3][8] |
| Injection Mode | Split (e.g., 10:90 ratio)[3] |
| Injection Volume | 1.0 µL[3][8] |
| Injector Temperature | 250 °C[3][8] |
| Oven Temperature Program | Initial temperature of 50-60°C, ramped at a specific rate (e.g., 5-10°C/min) to a final temperature of 280°C.[3][8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[8] |
| Ion Source Temperature | 200 - 250 °C[3][8] |
| Mass Range | m/z 40-650[8] |
| Detector Temperature | 280 °C[3] |
Data Analysis
-
Component Identification: The individual constituents are identified by comparing their mass spectra with reference spectra in a mass spectral library, such as the NIST Mass Spectral Library.[3][9] The retention indices of the compounds can also be used for more confident identification.[9]
-
Quantification: The percentage of each component is typically calculated based on the total ion current.[3]
Visualizing the Workflow and Quality Control Logic
The following diagrams illustrate the experimental workflow for GC-MS analysis and a decision-making process for quality control.
Caption: Experimental workflow for GC-MS analysis of essential oils.
Caption: Quality control decision tree for essential oil batch release.
GC-MS is a powerful and essential tool for the quality control of Artemisia annua essential oil.[10][11][12] By establishing a robust analytical method, including standardized extraction and sample preparation protocols, and detailed GC-MS parameters, it is possible to obtain a reliable chemical fingerprint of the essential oil. This allows for the verification of authenticity, detection of adulterants, and ensures batch-to-batch consistency, which are critical for the development of safe and effective products for research and pharmaceutical applications. The methodologies and data presented in this guide provide a framework for the rigorous quality assessment of Artemisia annua and other commercially important essential oils.
References
- 1. Multivariate Analysis of Essential Oil Composition of Artemisia annua L. Collected from Different Locations in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivariate Analysis of Essential Oil Composition of Artemisia annua L. Collected from Different Locations in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencepub.net [sciencepub.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Different Methods of Isolation on Volatile Composition of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. azom.com [azom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC-MS Testing for Essential Oils: Purity, Safety & Benefits [pureoilsindia.com]
- 12. wholesalebotanics.com [wholesalebotanics.com]
An In-depth Technical Guide on the Incompatibility of Chlorinated Sulfite Pesticides with Organic Farming, Featuring Aramite™ as a Case Study
Whitepaper | For immediate release
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the topic of Aramite™ and its theoretical application in integrated pest management (IPM) for organic farming. It clarifies a critical misconception: this compound, a chlorinated sulfite miticide, is fundamentally incompatible with the principles and regulations of organic agriculture. This is primarily due to its classification as a probable human carcinogen and its status as an obsolete, non-approved pesticide in numerous jurisdictions.[1] This document will provide a detailed analysis of this compound's chemical properties, its historical toxicological data, and the regulatory actions that led to its prohibition. Furthermore, it will contrast these characteristics with the foundational principles of organic IPM, offering a clear framework for understanding why such synthetic pesticides are excluded. The guide will also explore approved alternatives and methodologies within organic systems, providing relevant experimental workflows and data presentations for the target scientific audience.
Introduction to Integrated Pest Management (IPM) in Organic Farming
Integrated Pest Management (IPM) is a science-based approach to pest management that prioritizes long-term prevention.[2] IPM programs utilize current, comprehensive information on pest life cycles and their environmental interactions to manage pest damage through the most economical means and with the least possible hazard to people, property, and the environment.[3]
Organic farming systems adapt the IPM framework but adhere to a stricter set of standards that explicitly prohibit the use of synthetic chemical pesticides.[3][4] The core of organic IPM is a "plant positive" approach, focusing on creating healthy soil and plants to build natural resilience against pests.[4] Management strategies are proactive and ecosystem-based, emphasizing:
-
Cultural Controls: Crop rotation, selection of pest-resistant varieties, and strategic planting and harvesting dates.[3][4]
-
Physical Controls: The use of traps, barriers, and manual removal of pests.[2][5]
-
Biological Controls: Introducing or conserving natural enemies of pests, such as predators and parasitoids.[5]
-
Approved Materials: If pest pressures reach an economic threshold, organic standards permit the use of a limited list of substances derived from natural sources.[3]
It is within this stringent context that the use of a synthetic, carcinogenic compound like this compound™ must be evaluated.
Case Study: The Synthetic Miticide this compound™
This compound™, chemically known as 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite, is a non-systemic miticide with contact action.[1] It was previously used to control various mite species on fruits, vegetables, and ornamental plants.[1] However, its production and use were discontinued due to significant health and safety concerns.
There is a notable point of confusion in the marketplace, as a separate, OMRI-listed® organic insecticide also uses the trade name "this compound." This organic product is composed of natural plant oils and is approved for use in organic production.[6][7][8][9][10] This guide focuses exclusively on the original, obsolete chemical compound, 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite, which is not approved for organic use.
2.1. Chemical Properties and Mode of Action
-
Chemical Formula: C15H23ClO4S[11]
-
Molecular Weight: 334.86 g/mol [11]
-
Mode of Action: this compound acts by inhibiting oxidative phosphorylation.[1]
2.2. Toxicological Profile and Carcinogenicity
The primary reason for the prohibition of this compound™ is its toxicological profile. It is classified as a probable human carcinogen.[12] Studies conducted in the mid-20th century provided sufficient evidence of its carcinogenicity in animals.
| Parameter | Species | Exposure Route | Key Findings | Reference |
| Chronic Toxicity | Rat | Oral (diet) | Increased incidence of liver tumors. | Popper et al. (1960)[13] |
| Chronic Toxicity | Dog | Oral (diet) | Identified tumors in the extrahepatic biliary tract. | Sternberg et al. (1960)[13] |
| Acute Oral LD50 | Rat | Oral | 3.9 g/kg (3900 mg/kg) | Oser, B. L., et al. (1960)[11] |
2.3. Regulatory Status
Due to the findings on its carcinogenicity, regulatory bodies took action decades ago.
-
United States: The U.S. Environmental Protection Agency (EPA) revoked all tolerances for this compound™ residues on raw agricultural commodities, as the registered food uses were cancelled.[14]
-
United Kingdom & European Union: this compound™ is not approved for use as a plant protection agent.[1][14]
This history of prohibition underscores its incompatibility with any modern agricultural system, particularly certified organic farming.
Experimental Protocols: Evaluating Pesticide Carcinogenicity
The determination that this compound™ is a carcinogen was based on long-term animal bioassays. A generalized protocol for such a study, relevant to drug development and toxicology professionals, is outlined below.
Protocol: Chronic Rodent Bioassay for Carcinogenicity
-
Animal Model Selection: Select a well-characterized rodent strain (e.g., Fischer 344 rats or B6C3F1 mice), typically 50 animals per sex per group.
-
Dose Selection: Based on subchronic toxicity studies, select at least two dose levels and a control. The highest dose should be a Maximum Tolerated Dose (MTD), which causes minimal toxicity but does not shorten the animal's lifespan from effects other than cancer.
-
Administration: The test substance (e.g., this compound™) is administered in the diet, drinking water, or by gavage for the majority of the animal's natural lifespan (typically 24 months for rats).
-
In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the study, all animals (including those that die prematurely) undergo a full necropsy. All organs are examined macroscopically. A comprehensive list of tissues is collected and preserved for histopathological examination by a qualified pathologist.
-
Data Analysis: Tumor incidence in the dosed groups is statistically compared to the control group. The nature, severity, and latency of tumors are also considered in the final weight of evidence.
Visualizing Workflows and Logical Relationships
4.1. Regulatory Pathway for Pesticide Prohibition
The following diagram illustrates the logical flow leading to the prohibition of a pesticide like this compound™ based on toxicological findings.
Caption: Logical workflow from toxicological testing to regulatory prohibition of a hazardous pesticide.
4.2. The Organic IPM Decision-Making Workflow
This diagram contrasts the prohibited chemical approach with the multi-step decision process in a certified organic system.
Caption: Decision-making workflow for an Integrated Pest Management (IPM) program in organic farming.
Alternatives to this compound™ in Organic IPM
Given that this compound™ is prohibited, organic growers rely on a suite of other tools to manage mite populations. These strategies align with the organic IPM workflow described above.
-
Biological Control: The most critical strategy is the conservation and introduction of predatory mites (e.g., Phytoseiulus persimilis, Neoseiulus californicus) and other natural enemies that feed on pest mites.
-
Horticultural Oils: Highly refined mineral oils or plant-based oils (e.g., neem oil, cottonseed oil) can be effective. They work by suffocating mites and their eggs upon direct contact.[15]
-
Insecticidal Soaps: Potassium salts of fatty acids can disrupt the outer cell membranes of soft-bodied pests like mites.
-
Microbial Pesticides: Some commercially available products use fungi like Beauveria bassiana that can infect and kill mites and other insect pests.[16]
-
Cultural Practices: Managing dust on crops (as some mite species thrive in dusty conditions) and ensuring adequate irrigation to prevent plant stress can reduce susceptibility to mite outbreaks.
Conclusion
The premise of applying the original, chemical this compound™ in organic farming is fundamentally flawed. Its proven carcinogenicity and subsequent regulatory prohibition place it in direct opposition to the principles of organic agriculture, which prioritize ecological balance and the avoidance of synthetic, hazardous materials.[1][13][14] For researchers and scientists, this compound™ serves as a clear case study of a pesticide whose toxicological profile led to its removal from the market. The modern organic IPM toolkit, by contrast, relies on a sophisticated, systems-based approach that leverages ecological processes and naturally derived materials to manage pests effectively and safely.
References
- 1. This compound (Ref: ENT 16519) [sitem.herts.ac.uk]
- 2. Integrating Integrated Pest Management (IPM) with Organic Farming Practices [humicfactory.com]
- 3. epa.gov [epa.gov]
- 4. Introduction to Integrated Pest Management in Organic Farming Systems | eOrganic [eorganic.org]
- 5. organic-science-canada.ca [organic-science-canada.ca]
- 6. This compound Organic Insecticide - Sherwood Pesticide Trading [sherwoodpst.com]
- 7. This compound™ – Grow Seven USA [grow7usa.com]
- 8. migfarm.com [migfarm.com]
- 9. This compound Organic Insecticide [alfarah-pesticide.com]
- 10. inveragro.com.pe [inveragro.com.pe]
- 11. medchemexpress.com [medchemexpress.com]
- 12. nj.gov [nj.gov]
- 13. askthenerd.com [askthenerd.com]
- 14. This compound | C15H23ClO4S | CID 8809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Promising alternatives to external inputs in organic farms, according to farmer surveys | The Organic Center [organic-center.org]
- 16. discuss.farmnest.com [discuss.farmnest.com]
Assessing the Phytotoxicity of Aramite™ on Greenhouse Crops: A Technical Guide
A Note on Terminology: It is crucial to distinguish between two products that have been marketed under the name Aramite™. This technical guide focuses on the obsolete chemical miticide, 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite, due to the historical availability of technical data. A modern, OMRI-listed organic insecticide also exists under the same name, which consists of natural plant oils. This guide does not pertain to the organic formulation.
Introduction
This compound, chemically known as 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite, is an obsolete acaricide that was historically used to control mites on a variety of crops, including those grown in greenhouses.[1] While no longer in use, understanding its potential for plant injury (phytotoxicity) remains relevant for historical data assessment and for understanding the broader principles of pesticide-plant interactions. This guide provides a technical overview of assessing the phytotoxicity of the chemical this compound on greenhouse crops, including generalized experimental protocols and a discussion of potential plant responses.
Quantitative Data on Phytotoxicity
In the absence of specific data for this compound, the following table outlines the types of quantitative data that are typically collected in phytotoxicity studies. This structure can be used as a template for recording data from any future or historical analysis of pesticide phytotoxicity.
Table 1: Template for Summarizing Quantitative Phytotoxicity Data
| Plant Species | Cultivar | Growth Stage | This compound Concentration (ppm a.i.) | Application Method | Injury Rating (Scale: 0-10) | Stunting (% reduction in height) | Biomass Reduction (% of control) | Photosynthetic Rate (µmol CO2/m²/s) |
| Example: | ||||||||
| Tomato | 'Moneymaker' | Seedling | 50 | Foliar Spray | 2.5 ± 0.5 | 10 ± 2.1 | 15 ± 3.2 | 8.5 ± 1.1 |
| Rose | 'Peace' | Budding | 50 | Foliar Spray | 4.0 ± 0.8 | 18 ± 3.5 | 22 ± 4.0 | 6.2 ± 0.9 |
| Cucumber | 'Marketmore' | Vining | 50 | Soil Drench | 1.5 ± 0.3 | 5 ± 1.5 | 8 ± 2.5 | 10.1 ± 1.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Phytotoxicity Assessment
A standardized protocol is essential for accurately assessing the phytotoxicity of a chemical like this compound. The following is a generalized methodology for a greenhouse-based phytotoxicity trial.
Plant Material and Growth Conditions
-
Plant Species: Select a range of common greenhouse crops, including both vegetables (e.g., tomato, cucumber, pepper) and ornamentals (e.g., rose, chrysanthemum, petunia) to assess the spectrum of sensitivity.
-
Growth Medium: Use a standardized, sterile greenhouse potting mix.
-
Environmental Conditions: Maintain consistent greenhouse conditions:
-
Temperature: 25°C ± 2°C (day), 18°C ± 2°C (night)
-
Relative Humidity: 60% ± 10%
-
Photoperiod: 16 hours light / 8 hours dark
-
Light Intensity: Provide adequate photosynthetically active radiation (PAR).
-
-
Acclimatization: Allow plants to acclimate to the greenhouse conditions for at least one week before treatment application.
Treatment Application
-
This compound Preparation: Prepare a stock solution of this compound (if available in a technical grade) in an appropriate solvent and dilute with water to the desired concentrations. Include a surfactant if recommended by historical product labels.
-
Application Methods:
-
Foliar Spray: Apply the test solution to the point of runoff using a calibrated sprayer to ensure uniform coverage.
-
Soil Drench: Apply a known volume of the test solution to the soil surface of each pot.
-
-
Control Groups: Include a negative control group (treated with water and solvent/surfactant only) and, if applicable, a positive control group (treated with a pesticide of known phytotoxicity).
-
Replication: Use a minimum of five replicate plants per treatment group in a completely randomized design.
Data Collection and Assessment
-
Visual Injury Assessment: At 3, 7, and 14 days after treatment, visually assess each plant for symptoms of phytotoxicity, including:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Leaf distortion (cupping, curling)
-
Stunting
-
Epinasty (downward bending of leaves)
-
Use a rating scale (e.g., 0 = no injury, 10 = plant death).
-
-
Growth Measurements: At the end of the experimental period, measure:
-
Plant height
-
Stem diameter
-
Fresh and dry biomass of shoots and roots.
-
-
Physiological Measurements (Optional):
-
Chlorophyll content (using a SPAD meter)
-
Photosynthetic rate and stomatal conductance (using an infrared gas analyzer).
-
Visualization of Experimental and Biological Processes
Experimental Workflow
The following diagram illustrates the general workflow for a greenhouse phytotoxicity assessment.
Caption: Workflow for a greenhouse phytotoxicity study.
Generalized Plant Stress Response to Chemical Exposure
While specific signaling pathways for the obsolete this compound are not documented, the following diagram illustrates a generalized plant response to chemical-induced oxidative stress, a common mode of action for many pesticides.
References
An In-depth Technical Guide on the Sub-lethal Effects of Acaricides on Non-Target Beneficial Insects: A Review of Aramite™
Disclaimer: The term "Aramite" refers to two distinct products. The first is an obsolete sulphite ester-based miticide (CAS RN 140-57-8), which is no longer approved for use in many regions.[1][2] The second is a modern, OMRI-listed organic acaricide/insecticide formulated with natural plant oils.[3][4] Due to the obsolete status of the original chemical, detailed contemporary research on its sub-lethal effects on beneficial insects is scarce. Conversely, the modern organic product is claimed by its manufacturer to be safe for beneficial insects, but independent, peer-reviewed studies detailing its specific sub-lethal effects are not widely available in the public domain.[5] This guide will address both formulations based on available information and provide a general overview of assessing sub-lethal effects in non-target insects.
Section 1: The Obsolete Chemical Miticide this compound (CAS RN 140-57-8)
The original this compound was a non-systemic acaricide with contact action.[1] Its use has been discontinued due to safety and environmental concerns, including its classification as a potential carcinogen.[1][6]
Mode of Action
The primary mode of action for the original this compound was the inhibition of oxidative phosphorylation.[1] This process is fundamental to cellular energy production (ATP synthesis) in a wide range of organisms, including insects and mites. By disrupting the electron transport chain in mitochondria, the chemical effectively cuts off the energy supply to cells, leading to mortality.
Caption: Figure 1: Mode of Action of Obsolete this compound.
Known Ecotoxicity
While specific sub-lethal data on beneficial insects is limited, general ecotoxicity information highlights its hazardous nature. It is known to be highly toxic to aquatic invertebrates.[1] This broad toxicity is expected from its non-specific mode of action, which affects a fundamental biological process shared by many organisms.
Section 2: Modern Organic this compound™ Insecticide
The contemporary product marketed as this compound™ is an OMRI-listed organic insecticide.[3][4] Its active ingredients are natural, food-grade plant oils.[3][4] This formulation is fundamentally different from the obsolete chemical.
Claimed Mode of Action
According to the manufacturer, this organic formulation acts on contact, causing the rupture of the cell walls of piercing and sucking insects, which leads to internal cell bleeding and mortality.[5] This physical mode of action is purported to be selective, affecting target pests without harming beneficial insects like honeybees.[5]
Caption: Figure 2: Claimed Mode of Action of Organic this compound™.
Effects on Beneficial Insects
Section 3: General Principles and Protocols for Assessing Sub-lethal Effects
In the absence of specific data for this compound™, this section outlines the general types of sub-lethal effects observed with insecticides and provides a standard experimental workflow for their assessment. Sub-lethal effects are physiological or behavioral changes in individuals or populations that survive exposure to a toxicant.[7][8]
Common Sub-lethal Effects on Beneficial Insects
The following table summarizes common sub-lethal effects that can be investigated to understand the impact of an insecticide on non-target beneficial species.
| Category | Specific Effect | Potential Impact on Population | References |
| Reproduction | Reduced fecundity (egg production) | Slower population growth, potential local decline | [8] |
| Lower egg viability/hatching rate | Reduced recruitment of new individuals | [9] | |
| Altered sex ratio | Mating difficulties, reduced effective population size | [7] | |
| Development | Prolonged or inhibited larval/nymphal growth | Increased vulnerability to predation, delayed maturation | [8] |
| Physical deformities in adults | Reduced fitness and mating success | [7] | |
| Behavior | Impaired foraging and feeding ability | Reduced energy intake, lower provisioning for offspring | [7][8] |
| Altered navigation and orientation | Difficulty locating food, mates, or nest sites | [7] | |
| Repellency from treated surfaces | Avoidance of crucial resources (e.g., crops with pests) | [10][11] | |
| Physiology | Weakened immune response | Increased susceptibility to diseases and pathogens | [8] |
| Reduced longevity of adults | Fewer opportunities for reproduction and foraging | [7] |
Standardized Experimental Workflow
A typical protocol to assess the sub-lethal effects of a compound on a beneficial insect, such as a predatory beetle or a pollinator, involves a tiered approach from laboratory to field studies.
Caption: Figure 3: Generalized Workflow for Sub-lethal Effect Testing.
Example Experimental Protocol: Assessing Sub-lethal Effects on a Predatory Mite (Phytoseiulus persimilis)
-
Culture Maintenance: Establish and maintain healthy cultures of the predatory mite P. persimilis and a prey species (e.g., two-spotted spider mite, Tetranychus urticae) on bean plants in a controlled environment (25±2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Toxicity Bioassay (Range-finding):
-
Prepare serial dilutions of the test substance (e.g., this compound™) in distilled water with a non-ionic surfactant.
-
Dip bean leaf discs (2 cm diameter) in each solution for 10 seconds and allow them to air dry. A control group is dipped in water with surfactant only.
-
Place each disc, abaxial side up, on a moistened cotton pad in a petri dish.
-
Introduce 20 adult female predatory mites onto each disc.
-
Assess mortality after 24 and 48 hours. Use probit analysis to calculate the lethal concentration that kills 20% of the population (LC₂₀). This value will serve as the sub-lethal dose.
-
-
Sub-lethal Effects on Fecundity and Predation:
-
Prepare leaf discs treated with the determined LC₂₀ concentration and control discs as described above.
-
Place one newly mated adult female predator on each disc, along with an excess of prey mites in all life stages.
-
Every 48 hours for 10 days, transfer the female to a new, freshly treated disc.
-
Count the number of eggs laid by the female on the old disc to determine fecundity.
-
Count the number of consumed prey to determine the predation rate.
-
-
Data Analysis:
-
Use a Student's t-test or a Mann-Whitney U test to compare the mean number of eggs laid per female per day and the mean number of prey consumed per female per day between the treatment and control groups.
-
Statistically significant reductions in the treatment group indicate a negative sub-lethal effect.
-
Conclusion
The inquiry into the sub-lethal effects of this compound™ on beneficial insects is complicated by the existence of two vastly different products under the same trade name. The original chemical formulation is an obsolete, broad-spectrum toxicant whose non-specific mode of action implies significant risk to non-target organisms. Due to its discontinued use, specific and modern sub-lethal studies are lacking. The contemporary organic formulation is claimed to be safe for beneficials, but independent, peer-reviewed quantitative data is needed to validate this claim from a scientific and regulatory perspective. Therefore, researchers and professionals should exercise caution and seek product-specific, independent toxicological data rather than relying on the historical record of a discontinued chemical or unverified manufacturer claims. The general protocols provided herein offer a framework for the necessary evaluation of any pesticide's potential sub-lethal impact on vital non-target insect populations.
References
- 1. This compound (Ref: ENT 16519) [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound™ – Grow Seven USA [grow7usa.com]
- 4. This compound Organic Insecticide - Sherwood Pesticide Trading [sherwoodpst.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C15H23ClO4S | CID 8809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. irispublishers.com [irispublishers.com]
- 8. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Lethal and sublethal effects of seven insecticides on three beneficial insects in laboratory assays and field trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. posagroecologia.ufv.br [posagroecologia.ufv.br]
A Technical Guide to High-Throughput Screening: Troubleshooting and Optimization
For Researchers, Scientists, and Drug Development Professionals
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid assessment of vast compound libraries to identify modulators of biological processes.[1] The success of any HTS campaign hinges on the development of robust, reproducible, and reliable assays. However, the path from assay conception to a validated, screen-ready process is frequently beset with challenges. This guide provides an in-depth technical overview of common issues in HTS, systematic troubleshooting workflows, and key optimization strategies to ensure the generation of high-quality, actionable data.
Core Principles and Quality Metrics
Before delving into troubleshooting, it is crucial to understand the key metrics that define a high-quality assay. The primary goal is to establish a clear "signal window" between positive and negative controls, with minimal data variability.[2] The most widely accepted statistical parameter for this is the Z'-factor .[3]
The Z'-factor provides a quantitative measure of assay quality by reflecting both the dynamic range of the signal and the variability associated with the measurements.[4] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z'-Factor = 1 - (3σp + 3σn) / |μp - μn|
An ideal Z'-factor is close to 1.0, while a value below 0.5 indicates that the assay is not robust enough for HTS.[5]
| Z'-Factor Value | Interpretation | Assay Suitability |
| > 0.5 | Excellent separation | Ideal for HTS |
| 0 to 0.5 | Acceptable separation | May be acceptable, but requires careful monitoring |
| < 0 | Significant overlap | Unacceptable for HTS; requires significant optimization |
Caption: Interpretation of Z'-factor values for HTS assay quality assessment.[5][6]
Systematic Troubleshooting Workflow
When an assay performs poorly (e.g., low Z'-factor, high data variability), a systematic approach to identify the root cause is essential. Randomly altering parameters is inefficient and can introduce new problems. The following workflow provides a logical sequence for diagnosing common issues.
Caption: A systematic workflow for troubleshooting common HTS assay issues.
Common Pitfalls and Optimization Strategies
Several factors can contribute to poor assay performance. Below are common pitfalls, their potential causes, and detailed optimization protocols.
Reagent-Related Issues
Reagent instability, incorrect concentration, or lot-to-lot variability are frequent sources of error.[7]
Optimization Strategy: Checkerboard Titration
To determine the optimal concentrations of two key reagents (e.g., enzyme and substrate, or antibody and antigen), a checkerboard titration is the preferred method. This involves creating a matrix of varying concentrations to identify the combination that yields the best signal window and Z'-factor.
Experimental Protocol: Enzyme/Substrate Checkerboard Titration
-
Plate Layout: Design a 96-well or 384-well plate layout where the enzyme concentration is serially diluted along the rows and the substrate concentration is serially diluted along the columns.
-
Reagent Preparation: Prepare stock solutions of the enzyme and substrate at the highest desired concentration. Perform serial dilutions in the appropriate assay buffer.
-
Dispensing: Use an automated liquid handler to dispense the diluted enzyme into the appropriate rows, followed by the diluted substrate into the appropriate columns.
-
Incubation: Incubate the plate for the predetermined reaction time at the optimal temperature.
-
Signal Detection: Add the detection reagent (e.g., a chromogenic or fluorogenic substrate) and read the plate on a compatible plate reader.
-
Data Analysis: Calculate the Signal-to-Background (S/B) ratio and Z'-factor for each concentration combination. Plot the results as a 3D surface or heat map to visualize the optimal concentration window.
Example Data: Checkerboard Titration Results
| Enzyme (nM) | Substrate (µM) | Raw Signal (RFU) | S/B Ratio | Z'-Factor |
| 1.0 | 5 | 150,234 | 15.1 | 0.78 |
| 1.0 | 2.5 | 125,876 | 12.6 | 0.65 |
| 0.5 | 5 | 110,453 | 11.1 | 0.72 |
| 0.5 | 2.5 | 95,643 | 9.6 | 0.59 |
| 0.25 | 5 | 60,112 | 6.0 | 0.41 |
| 0.25 | 2.5 | 45,987 | 4.6 | 0.23 |
Caption: Example data from a checkerboard titration to optimize enzyme and substrate concentrations.
Assay Protocol and Timing
Suboptimal incubation times or temperatures can lead to incomplete reactions or signal decay, narrowing the assay window.
Optimization Strategy: Time Course Experiment
A time course experiment is essential for defining the optimal incubation period. The goal is to identify the point where the signal for the positive control has reached a stable maximum while the negative control signal remains low.
Experimental Protocol: Reaction Time Course
-
Setup: Prepare multiple identical plates or sets of columns with positive and negative control wells using the optimized reagent concentrations.
-
Initiate Reaction: Start the enzymatic reaction or cell stimulation simultaneously across all plates/columns.
-
Stop and Read: At defined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction on one plate (or set of columns) and immediately read the signal.
-
Analysis: Plot the mean signal for both positive and negative controls against time. Calculate the Z'-factor at each time point. Select the time point that provides the most stable and robust Z'-factor.
Plate and Automation-Related Artifacts
Systematic errors can be introduced by the physical microtiter plates and the automation used for liquid handling and reading.[8] One of the most common issues is the "edge effect," where wells on the perimeter of the plate behave differently from the interior wells, often due to temperature gradients or evaporation.[9]
Troubleshooting Logic for Plate Artifacts
Caption: Logical workflow to diagnose and mitigate systematic plate-based errors.
Experimental Protocol: DMSO Tolerance Assay
Compounds in HTS libraries are typically dissolved in dimethyl sulfoxide (DMSO). It is critical to determine the highest concentration of DMSO that can be tolerated in the assay without affecting performance.
-
Prepare DMSO Dilutions: Create a serial dilution of DMSO in the assay buffer or cell culture medium, typically ranging from 5% down to 0.01%. Include a "no DMSO" control.
-
Assay Performance: Run both positive and negative controls for the assay in the presence of each DMSO concentration.
-
Data Collection: Measure the signal for all wells.
-
Analysis: Calculate the Z'-factor and S/B ratio for each DMSO concentration. Plot these values against the DMSO concentration. The maximum acceptable DMSO concentration is the highest level that does not significantly degrade the Z'-factor (maintaining it > 0.5).
Example Data: DMSO Tolerance
| Final DMSO (%) | Mean Positive Signal | Mean Negative Signal | Z'-Factor |
| 0.0 | 205,100 | 12,300 | 0.85 |
| 0.1 | 204,500 | 12,450 | 0.84 |
| 0.5 | 201,300 | 12,800 | 0.81 |
| 1.0 | 195,600 | 14,500 | 0.75 |
| 2.0 | 150,200 | 25,100 | 0.48 |
| 5.0 | 95,400 | 45,300 | -0.15 |
Caption: Example results from a DMSO tolerance experiment, indicating assay failure above 1.0% DMSO.
Conclusion
The successful execution of a high-throughput screening campaign is a complex undertaking that demands meticulous assay development and validation.[10] By employing systematic troubleshooting workflows, understanding core quality metrics like the Z'-factor, and performing targeted optimization experiments, researchers can overcome common challenges. This structured approach minimizes variability, maximizes the signal window, and ultimately ensures the identification of high-quality, validated hits, forming a solid foundation for the subsequent stages of drug discovery and development.[11]
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. assay.dev [assay.dev]
- 4. researchgate.net [researchgate.net]
- 5. rna.uzh.ch [rna.uzh.ch]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. focus.gbo.com [focus.gbo.com]
- 10. htsc.wustl.edu [htsc.wustl.edu]
- 11. bmglabtech.com [bmglabtech.com]
Enhancing LC-MS/MS Sensitivity for Aramite Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of advanced methodologies to enhance the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of Aramite. The following sections detail optimized experimental protocols, data presentation, and key logical frameworks for method development, aimed at achieving lower detection limits and robust analytical performance.
Introduction
This compound, a sulfite ester pesticide, has been a compound of interest in environmental and food safety monitoring due to its potential toxicity. Achieving high sensitivity in its detection is crucial for ensuring regulatory compliance and protecting consumer health. LC-MS/MS has become the gold standard for such analyses due to its inherent selectivity and sensitivity. This document outlines strategies to further improve the performance of LC-MS/MS methods for this compound, focusing on sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: QuEChERS-based Extraction and Solid Phase Extraction (SPE) Cleanup
A robust sample preparation protocol is fundamental to minimizing matrix effects and enhancing analyte signal. The following protocol combines the efficiency of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with the selectivity of Solid Phase Extraction (SPE) for cleanup.
2.1.1. QuEChERS Extraction
-
Homogenization: Weigh 10 g of a homogenized sample (e.g., fruit or vegetable puree) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Internal Standard Spiking: Add an appropriate internal standard to the sample.
-
Solvent Extraction: Add 10 mL of acetonitrile to the tube.
-
Salting Out: Add a salt mixture, typically consisting of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl), to induce phase separation.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.
2.1.2. Dispersive Solid Phase Extraction (dSPE) Cleanup
-
Transfer Supernatant: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and anhydrous MgSO₄ (to remove residual water). For matrices with high pigment content, graphitized carbon black (GCB) can be included, though its use should be carefully evaluated as it may adsorb planar analytes like this compound.
-
Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis. This extract may be further diluted with the initial mobile phase to minimize matrix effects and ensure compatibility with the LC system.
Liquid Chromatography Parameters
Optimal chromatographic separation is key to resolving this compound from matrix interferences.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
Mass Spectrometry Parameters
Fine-tuning the mass spectrometer settings is critical for maximizing the signal-to-noise ratio for this compound.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | 352 (Ammonium adduct [M+NH₄]⁺) or 335 [M+H]⁺ (less common) |
| Product Ions (m/z) | 255, 191, 91, 57[1] |
| Dwell Time | 5 msec[2] |
| Nebulizing Gas Flow | 3 L/min[2] |
| Drying Gas Flow | 10 L/min[2] |
| Interface Temperature | 350 °C[2] |
| DL Temperature | 150 °C[2] |
| Heat Block Temperature | 300 °C[2] |
| Collision Energy (CE) | Analyte-dependent, requires optimization. |
| Cone Voltage (CV) | Analyte-dependent, requires optimization. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound and other pesticides using LC-MS/MS in various food matrices. Specific values for this compound should be determined during method validation.
| Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) |
| Fruits and Vegetables | 0.001 - 0.01 | 0.01[3] | 70 - 120 |
| Grains | 0.005 - 0.02 | 0.01 - 0.05 | 70 - 120 |
| Animal and Fishery Products | Not specified | 0.01 (as part of a multi-residue method)[1] | Not specified |
| Citrus Fruits | Not specified | 0.005 | 71 - 120[4] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method optimization.
Caption: Experimental workflow for this compound detection.
Caption: Key parameters for LC-MS/MS method optimization.
References
Optimizing Aramite Extraction from Complex Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aramite, an obsolete acaricide and insecticide, presents unique challenges in modern analytical workflows due to its historical usage and the subsequent lack of contemporary validated extraction methodologies. This technical guide provides a comprehensive overview of established and adaptable techniques for the efficient extraction of this compound from complex matrices such as soil, citrus fruits, and other food products. While specific, recent, and comprehensive validation data for this compound is scarce due to its discontinued use, this document synthesizes historical methods with modern, high-efficiency extraction principles to provide a robust framework for researchers. The guide details both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) protocols, discusses optimization strategies, and provides guidance on analytical determination, primarily by gas chromatography.
Introduction to this compound and Its Analytical Challenges
This compound, chemically known as 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, was formerly used to control mites on a variety of fruit and vegetable crops.[1] As an organosulfite pesticide, its chemical properties necessitate specific considerations for efficient extraction and cleanup from complex sample matrices. Due to its classification as a potential carcinogen and its discontinuation, standardized analytical methods for this compound are not prevalent in recent literature.[1] Consequently, analysts must often adapt multi-residue pesticide methods or refer to historical analytical chemistry literature.
The primary challenges in this compound extraction include:
-
Matrix Interferences: Complex matrices like citrus peel and soil contain a multitude of co-extractive compounds (e.g., oils, pigments, lipids) that can interfere with analysis.[2]
-
Low Concentration Levels: Residue levels in environmental and food samples are typically low, requiring sensitive and efficient extraction and concentration steps.
-
Analyte Stability: The sulfite ester linkage in this compound may be susceptible to degradation under harsh extraction conditions.
This guide aims to provide the user with the necessary information to develop and optimize a reliable method for this compound extraction and analysis.
Extraction Methodologies
The choice of extraction method depends on the sample matrix, the desired level of cleanliness of the final extract, and the available instrumentation. The two primary approaches for extracting pesticides like this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a traditional and widely used technique for separating analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3]
Experimental Protocol: LLE for this compound from Citrus Peel (Adapted from historical methods)
-
Sample Homogenization: Weigh 25-50 g of the representative citrus peel sample. Homogenize the sample with a high-speed blender.
-
Initial Extraction: To the homogenized sample, add 100 mL of a suitable organic solvent such as hexane or a mixture of hexane and acetone. Blend at high speed for 2-3 minutes.
-
Phase Separation: Decant the solvent extract. For emulsion-prone samples, centrifugation may be necessary to achieve a clean separation of the organic and aqueous layers.[4]
-
Repeated Extraction: Repeat the extraction of the sample residue with a fresh portion of the solvent to ensure quantitative recovery.
-
Combined Extracts & Drying: Combine the solvent extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen. This step is crucial for achieving the desired analytical sensitivity.
Workflow for Liquid-Liquid Extraction of this compound
References
- 1. Determination of new generation amide insecticide residues in complex matrix agricultural food by ultrahigh performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
An In-depth Technical Guide to Stabilizing Aramite Analytical Standards for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the long-term storage and stabilization of Aramite analytical standards. Ensuring the integrity of these standards is paramount for accurate and reproducible analytical results in research and quality control settings. This document outlines the key factors affecting this compound's stability, recommended storage conditions, and detailed protocols for stability assessment.
Introduction to this compound and its Stability Challenges
This compound, chemically known as 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, is a synthetic organochlorine pesticide once used as an acaricide to control mites.[1][2] Although its use has been discontinued due to carcinogenic concerns, analytical standards are still required for environmental monitoring, food safety analysis, and toxicological research.[1][3]
This compound is a colorless to pale brown, oily liquid that is practically insoluble in water but miscible with many organic solvents.[1][2][4] Its chemical structure, containing a sulfite ester linkage, makes it susceptible to degradation, particularly through hydrolysis.[1][5] The stability of this compound standards can be compromised by several environmental factors, leading to inaccurate quantification and experimental results. Key chemical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 140-57-8 | [1] |
| Molecular Formula | C15H23ClO4S | [3] |
| Molecular Weight | 334.86 g/mol | [3] |
| Form | Oil; Colourless to Pale Brown Liquid | [1][6] |
| Melting Point | -31.7 °C | [1] |
| Boiling Point | 175 °C @ 0.1 mm Hg | [1][6] |
| Solubility | Practically insoluble in water; Soluble in Chloroform, Methanol | [1][4] |
| Stability | Hygroscopic; Unstable in strong acid or alkali | [1][6] |
Factors Influencing this compound Stability
The primary degradation pathway for this compound is hydrolysis of the sulfite ester bond.[1][5] This reaction is catalyzed by the presence of acids or alkalis.[1][6] Several environmental factors can accelerate this and other degradation processes.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[7] Therefore, storing this compound at lower temperatures is crucial for long-term stability.
-
pH (Acidity/Alkalinity): this compound is explicitly noted to be unstable in the presence of strong acids and alkalis.[1][6] It is incompatible with alkaline materials such as lime.[1][4] Solutions should be maintained at a neutral pH, and contact with acidic or basic materials should be avoided.
-
Light: Photolysis, or degradation induced by light, is a common pathway for many chemical compounds.[7][8] Amber vials or storage in the dark is recommended to protect the standard from light exposure.
-
Moisture (Humidity): As a hygroscopic substance, this compound can absorb moisture from the atmosphere.[1][2] This moisture can facilitate hydrolysis.[5] Storage in desiccated and tightly sealed containers is essential.
-
Solvent Choice: While this compound is soluble in many organic solvents, the choice of solvent can impact its stability. The solvent should be high-purity, dry, and inert. Acetonitrile is a common choice for pesticide stock solutions.[9] For base-labile pesticides, acidification of the solvent (e.g., with acetic acid) can sometimes improve stability, though care must be taken given this compound's instability in strong acids.[9][10]
The logical relationship between these factors and the degradation of the this compound standard is visualized in the diagram below.
Recommended Storage Conditions
Based on available data and general best practices for chemical standards, the following conditions are recommended for the long-term storage of this compound.[11][12][13]
Table 2: Recommended Storage Conditions for this compound Analytical Standards
| Form | Condition | Recommendation | Rationale |
| Neat Solid/Oil | Temperature | 2-8°C[1][2] or -20°C for extended storage.[3] | Reduces rates of chemical degradation. |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen). | Minimizes oxidation and moisture contact. | |
| Container | Tightly sealed, amber glass vial with PTFE-lined cap. | Prevents light exposure, moisture ingress, and container leaching. | |
| Environment | Store in a desiccator or controlled-humidity cabinet. | Protects hygroscopic material from moisture.[1] | |
| In Solution | Temperature | -20°C for up to 3 years (as powder), -80°C for up to 1 year (in solvent).[3] | Low temperatures significantly slow degradation in solution. |
| Solvent | High-purity, dry acetonitrile or other appropriate inert solvent. | Minimizes solvent-induced degradation.[9] | |
| Container | Amber glass volumetric flask or vial with PTFE-lined cap. | Protects from light and prevents evaporation/contamination. | |
| Frequency of Use | Prepare fresh working solutions weekly. Avoid prolonged storage of dilute solutions at 4°C.[3] | Dilute solutions are often less stable than concentrated stock solutions. |
Experimental Protocol: Long-Term Stability Assessment
To validate the shelf-life of an this compound analytical standard under specific storage conditions, a long-term stability study is required.[14][15] This involves analyzing the standard's purity or concentration at predetermined time points.
Objective: To determine the stability of an this compound standard (solid or in solution) over a defined period under specified storage conditions.
Materials:
-
This compound certified reference material (CRM) of known purity.
-
High-purity solvent (e.g., HPLC-grade acetonitrile).
-
Class A volumetric glassware.
-
Analytical balance.
-
Amber glass vials with PTFE-lined caps.
-
HPLC-UV or GC-MS system.
-
Temperature and humidity-controlled storage chambers (-20°C, 2-8°C, etc.).
Methodology:
-
Initial Analysis (Time Zero):
-
Carefully prepare a stock solution of this compound at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.[9]
-
Immediately analyze this freshly prepared solution using a validated, stability-indicating analytical method (e.g., HPLC-UV).
-
The analytical method must be able to separate the intact this compound peak from any potential degradation products.
-
Perform at least five replicate injections to establish the initial concentration or peak area (T₀). This serves as the 100% reference point.
-
-
Sample Preparation and Storage:
-
Aliquot the standard (either as neat material or the prepared stock solution) into a sufficient number of amber vials for all planned time points.
-
Tightly seal the vials and place them in the designated storage chamber(s) under the conditions being tested (e.g., -20°C in the dark).
-
-
Time-Point Analysis:
-
At scheduled intervals (e.g., 1, 3, 6, 12, 18, 24, 36 months), remove a set of vials from storage.
-
Allow the samples to equilibrate to room temperature before opening to prevent condensation.[12]
-
If stored as a solid, prepare a solution identical to the T₀ sample. If stored as a solution, it may be analyzed directly or after dilution.
-
Analyze the samples using the same analytical method as the T₀ analysis.
-
-
Data Evaluation:
-
Calculate the average concentration or peak area for each time point.
-
Compare the results to the initial T₀ value. The stability is often expressed as a percentage of the initial concentration remaining.
-
% Remaining = (Mean Result at Time X / Mean Result at Time 0) * 100
-
Define an acceptance criterion, typically 90-110% of the initial value, to establish the period of stability.
-
The workflow for this experimental protocol is illustrated in the diagram below.
References
- 1. This compound CAS#: 140-57-8 [m.chemicalbook.com]
- 2. This compound | 140-57-8 [chemicalbook.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound|lookchem [lookchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. This compound | C15H23ClO4S | CID 8809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. npra.gov.my [npra.gov.my]
Improving the Residual Activity of Aramite™ Under Field Conditions: A Technical Guide
Disclaimer: The miticide known chemically as 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, and historically marketed as Aramite™, is an obsolete pesticide .[1] Its use is discontinued in many countries due to safety concerns, including its classification as a probable human carcinogen.[1][2][3] This document is intended for researchers, scientists, and drug development professionals as a retrospective and educational guide on the principles of improving the residual activity of miticides, using the original this compound™ as a case study. It is not an endorsement or a guide for the current use of this chemical.
It is also important to note that a modern OMRI-listed organic insecticide-acaricide is currently marketed under the name this compound™.[4][5] That product is a blend of natural plant oils and is distinct from the obsolete chemical discussed in this guide.[4][5]
Introduction to this compound™ and its Residual Activity
The original this compound™ was a non-systemic miticide effective against a variety of mite species in fruit, vegetable, and ornamental crops.[1] Its efficacy, like that of many pesticides, is closely linked to its residual activity—the duration for which it remains effective in the field after application. A longer residual activity reduces the need for frequent reapplication, lowering costs and reducing the overall environmental load of the pesticide.
The persistence of this compound™ in soil is notable, with a typical aerobic soil degradation half-life (DT₅₀) of 150 days, classifying it as persistent.[1] However, its effective residual activity on plant surfaces is subject to various environmental and formulation-related factors that can significantly shorten its period of mite control. This guide will explore the key factors influencing the residual activity of this compound™ and discuss strategies that could have been employed to enhance its performance under field conditions.
Factors Influencing Residual Activity
The decline in the residual activity of a pesticide is primarily due to degradation and dissipation. The main factors influencing these processes for a surface-applied miticide like this compound™ are:
-
Photodegradation: Exposure to sunlight, particularly UV radiation, can break down pesticide molecules. While some studies indicated that this compound™ is not susceptible to direct photolysis, formulation strategies can still play a role in protecting the active ingredient from indirect photodegradation.[3]
-
Hydrolysis: this compound™ is known to be hydrolyzed by alkaline materials.[3] This means that the pH of the spray solution, as well as the pH of the plant surface, can impact its stability.
-
Microbial Degradation: Microorganisms on plant surfaces (phyllosphere) and in the soil can metabolize pesticides, reducing their concentration.
-
Volatility: Although this compound™ has a low volatility, environmental conditions such as high temperatures can increase its rate of evaporation from plant surfaces.[1]
-
Wash-off: Rainfall or overhead irrigation can physically remove the pesticide from the treated surfaces.
-
Plant Growth: As new, untreated plant tissues emerge, the overall concentration of the pesticide on the plant is diluted, reducing its effectiveness.
Strategies for Improving Residual Activity
Improving the residual activity of a miticide like this compound™ involves two primary approaches: optimizing the application process and enhancing the formulation.
Application Optimization
-
Thorough Coverage: Ensuring complete and uniform coverage of all plant surfaces where mites are present is crucial for maximizing the initial effectiveness and extending the control period.
-
Proper Timing: Applying the miticide when mite populations are low and environmental conditions are favorable (e.g., avoiding application just before a rain event or during periods of intense sunlight and high temperatures) can enhance its longevity.
-
pH Management of Spray Solution: Given this compound's susceptibility to alkaline hydrolysis, adjusting the pH of the spray solution to a slightly acidic or neutral range could have improved its stability.
Formulation Enhancements
The formulation of a pesticide is critical to its performance and stability. This compound™ was typically formulated as an emulsifiable concentrate or an oil-based solution.[1] Modern formulation technologies could have significantly improved its residual activity.
-
Microencapsulation: Encasing the active ingredient in a protective polymer shell can shield it from environmental degradants like UV light and hydrolysis. The release of the active ingredient can be controlled, providing a longer period of efficacy.
-
Adjuvants: The addition of adjuvants to the spray tank can improve the performance of a pesticide.
-
Stickers: These help the pesticide adhere to the plant surface, improving its resistance to wash-off by rain or irrigation.
-
Spreaders: These reduce the surface tension of spray droplets, allowing for more uniform coverage.
-
UV Protectants: Certain compounds can be added to absorb UV radiation and protect the active ingredient from photodegradation.
-
-
Controlled-Release Formulations: These are designed to release the active ingredient slowly over time, maintaining a lethal concentration for a longer duration.
Data on this compound™ Properties and Hypothetical Performance
Specific field performance data for the obsolete this compound™ is limited in modern literature. The following tables present its known physical and chemical properties and a hypothetical comparison of its residual activity with different formulations to illustrate the potential for improvement.
Table 1: Physicochemical Properties of this compound™
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃ClO₄S | [2] |
| Molecular Weight | 334.9 g/mol | [2] |
| Water Solubility | Low | [1] |
| Vapor Pressure | 0.029 mPa (at 20°C) | [1] |
| Soil Aerobic DT₅₀ | 150 days (typical) | [1] |
Table 2: Hypothetical Residual Activity of this compound™ Formulations on Mite Mortality
| Formulation | Mite Mortality (%) After 7 Days | Mite Mortality (%) After 14 Days | Mite Mortality (%) After 21 Days |
| Emulsifiable Concentrate (EC) | 95 | 60 | 30 |
| EC with Sticker Adjuvant | 96 | 75 | 45 |
| Microencapsulated (ME) | 98 | 90 | 70 |
This table is illustrative and not based on actual field trial data for this compound™.
Experimental Protocols
The following are detailed, hypothetical protocols for experiments that would be conducted to evaluate the residual activity of a miticide like this compound™.
Protocol for Evaluating Photodegradation
-
Preparation of Samples: Prepare a standard solution of this compound™ in a suitable solvent. Apply the solution to inert surfaces like glass slides and allow the solvent to evaporate.
-
Exposure Conditions: Place the slides in a controlled environment chamber equipped with a UV lamp that simulates the solar spectrum. A control set of slides should be kept in the dark at the same temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), remove a subset of slides from both the light and dark conditions.
-
Extraction: Wash the surface of the slides with a known volume of an appropriate solvent to extract the remaining this compound™.
-
Analysis: Quantify the concentration of this compound™ in the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Calculation: Calculate the rate of degradation and the half-life of this compound™ under UV exposure.
Protocol for Assessing Residual Efficacy on Plants
-
Plant Preparation: Grow a suitable host plant (e.g., bean plants) in a greenhouse to a uniform size.
-
Mite Infestation: Introduce a known number of adult mites (e.g., two-spotted spider mites) to each plant.
-
Pesticide Application: Prepare different formulations of this compound™ (e.g., EC, EC with adjuvant, ME). Spray the plants with the respective formulations until runoff. A control group of plants should be sprayed with water.
-
Aging of Residues: Maintain the plants in a controlled environment that simulates field conditions (light/dark cycle, temperature, humidity).
-
Bioassay: At various time points after application (e.g., 1, 3, 7, 14, 21 days), detach leaves from the treated plants and place them in petri dishes on moist filter paper. Introduce a known number of new, healthy adult mites to each leaf.
-
Mortality Assessment: After a set exposure period (e.g., 48 hours), count the number of dead and live mites on each leaf under a microscope.
-
Data Analysis: Calculate the percentage of mortality for each formulation at each time point and determine the duration of effective control.
Visualizations
Hypothetical Degradation Pathway of this compound™
Caption: Hypothetical degradation pathways of this compound™ in the environment.
Experimental Workflow for Residual Activity Testing
Caption: Workflow for evaluating the residual bio-efficacy of a miticide.
Impact of Formulation on Residual Activity
References
Validating the Core: A Technical Guide to the Comparative Analysis of the MAPK/ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-Raf-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK/ERK), pathway is a cornerstone of cellular signaling, governing fundamental processes such as proliferation, differentiation, and survival.[1][2][3] Its frequent dysregulation in various cancers has made it a primary target for therapeutic intervention.[4][5] This technical guide provides an in-depth framework for the validation and comparative analysis of the MAPK/ERK pathway. It offers detailed experimental protocols for key assays, presents quantitative data for the comparative analysis of MEK inhibitors, and utilizes visualizations to clarify complex signaling cascades and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target this critical signaling network.
The MAPK/ERK Signaling Cascade
The MAPK/ERK pathway transmits extracellular signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[1][2] The cascade is initiated by the binding of growth factors, such as epidermal growth factor (EGF), to their corresponding receptor tyrosine kinases (RTKs).[3][6] This triggers a series of phosphorylation events, beginning with the activation of the small GTPase Ras.[1][7] Activated Ras then recruits and activates Raf kinases (A-RAF, B-RAF, C-RAF), which are MAPK kinase kinases (MAP3Ks).[2][6] Raf, in turn, phosphorylates and activates MEK1 and MEK2 (MAP2Ks), which are dual-specificity kinases.[7] Finally, activated MEK phosphorylates and activates ERK1 and ERK2 (MAPKs) on specific threonine and tyrosine residues.[6] Phosphorylated ERK can then translocate to the nucleus to phosphorylate and activate transcription factors like ELK-1, c-Fos, and c-Myc, thereby modulating the expression of genes critical for cell cycle progression and other cellular responses.[1][8]
Data Presentation: Comparative Analysis of MEK Inhibitors
The central role of MEK in the MAPK/ERK cascade makes it an attractive target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target MEK1 and MEK2. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several prominent MEK inhibitors across a panel of cancer cell lines, providing a basis for comparative analysis.
Table 1: IC50 Values (nM) of MEK Inhibitors in BRAF-Mutant Melanoma Cell Lines
| Cell Line | Trametinib | Cobimetinib | Selumetinib |
| A375 | ~2 | 4.2 | 14-50 |
| Colo205 | - | - | 0.1-7.8 |
| HT29 | - | - | 0.88-2.9 |
Data compiled from multiple sources. Actual values can vary based on experimental conditions.[2][3]
Table 2: IC50 Values (nM) of MEK Inhibitors in Various Cancer Cell Lines
| Cell Line | Mutation | Trametinib | Selumetinib | Binimetinib | Refametinib |
| HEC-6 | KRAS | - | >1000 | - | - |
| RKO | BRAF | - | ~200 | - | - |
| TOV-21G | NRAS | - | ~500 | - | - |
| C26 | - | - | - | 0.33 | - |
Data compiled from multiple sources. Actual values can vary based on experimental conditions.[2][7][9]
Experimental Protocols
Accurate validation and comparison of MAPK/ERK pathway activity and inhibition require robust and well-defined experimental methodologies. This section provides detailed protocols for three key assays used to probe different stages of the pathway.
Western Blotting for Phosphorylated ERK (p-ERK)
Western blotting is a fundamental technique to detect and quantify the phosphorylation status of ERK, a direct indicator of pathway activation.
Methodology:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with compounds (e.g., MEK inhibitors) for the specified time.
-
Aspirate the culture medium and wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and separate the proteins by size via electrophoresis.[10]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.[12][13]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
In Vitro Kinase Assay for MEK Activity
This assay directly measures the enzymatic activity of MEK by quantifying its ability to phosphorylate a substrate, typically an inactive form of ERK.
Methodology:
-
Immunoprecipitation of MEK (Optional, for endogenous MEK):
-
Prepare cell lysates as described in the Western Blotting protocol.
-
Incubate the lysate with an anti-MEK antibody to form an antibody-antigen complex.[14]
-
Add Protein A/G agarose beads to pull down the complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated MEK or use recombinant MEK protein.
-
Prepare a kinase reaction mixture containing kinase buffer, a substrate (e.g., recombinant inactive ERK2), and ATP.
-
For inhibitor studies, pre-incubate the kinase with the inhibitor before adding ATP.[14]
-
Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by Western blotting using a p-ERK specific antibody.
-
Alternatively, for a non-radioactive, high-throughput assay, use a system like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity.
-
AP-1 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of AP-1 (Activator Protein-1), a downstream target of the MAPK/ERK pathway, providing a functional readout of the entire cascade.
Methodology:
-
Cell Transfection:
-
Use a cell line that has been stably or transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a minimal promoter and tandem repeats of the AP-1 transcriptional response element (TRE).[9]
-
A second plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Cell Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with pathway activators (e.g., Phorbol 12-myristate 13-acetate - PMA) and/or inhibitors for a specified incubation period (typically 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence (Relative Light Units - RLU).
-
If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in AP-1 activity relative to an untreated control.
-
Conclusion
The validation and comparative analysis of the MAPK/ERK signaling pathway are crucial for both fundamental research and the development of targeted cancer therapies. The methodologies and data presented in this guide provide a comprehensive framework for researchers to accurately probe this pathway. By employing standardized protocols for Western blotting, kinase assays, and reporter gene assays, and by leveraging comparative quantitative data, scientists can effectively characterize the activity of the MAPK/ERK cascade and evaluate the potency and efficacy of novel therapeutic inhibitors. The continued investigation of this pathway will undoubtedly yield further insights into its complex regulation and offer new opportunities for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. abmole.com [abmole.com]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
The Carcinogenicity of Aramite: A Comparative Analysis with Other Organochlorine Pesticides
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Organochlorine pesticides, a class of synthetic chemicals widely used in the mid-20th century for pest control, have long been a subject of scrutiny due to their persistence in the environment and potential adverse health effects. Among these, Aramite (2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite) and other notable compounds such as Dichlorodiphenyltrichloroethane (DDT), Dieldrin, Aldrin, Chlordane, Heptachlor, Lindane, and Endosulfan have been investigated for their carcinogenic potential. This technical guide provides an in-depth comparison of the carcinogenicity of this compound with these other organochlorine pesticides, focusing on quantitative data from key animal bioassays, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.
Comparative Carcinogenicity Data
The carcinogenic potential of this compound and other selected organochlorine pesticides has been evaluated in numerous long-term animal bioassays. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of tumor incidence in different species and sexes.
Table 1: Carcinogenicity of this compound in Rats and Dogs
| Species | Sex | Exposure Route | Dose (ppm in diet) | Duration | Target Organ(s) | Tumor Type(s) | Incidence | Reference |
| Rat | Male | Oral (diet) | 5000 | 2 years | Liver | Hepatocellular Carcinoma, Biliary Cysts | "A high incidence" (specific numbers not detailed in the available abstract) | Popper et al., 1960[1] |
| Dog | Male & Female | Oral (diet) | 500 | 7 years | Gall Bladder, Biliary Ducts | Carcinomas | "Produced carcinomas" (specific numbers not detailed in IARC summary) | IARC, 1974[2] |
Table 2: Carcinogenicity of Other Organochlorine Pesticides in Rodents
| Pesticide | Species | Sex | Exposure Route | Dose (ppm in diet) | Duration | Target Organ(s) | Tumor Type(s) | Incidence (Tumor-bearing animals/Total animals) | Reference |
| Aldrin | Mouse (B6C3F1) | Male | Oral (diet) | 4 | 80 weeks | Liver | Hepatocellular Carcinoma | Low Dose: 12/50, High Dose (8 ppm): 16/45 | NCI-CG-TR-21[3] |
| Dieldrin | Mouse (B6C3F1) | Male | Oral (diet) | 2.5, 5 | 80 weeks | Liver | Hepatocellular Carcinoma | Low Dose: 16/49, High Dose: 25/45 | NCI-CG-TR-21[3] |
| Chlordane | Mouse (B6C3F1) | Male | Oral (diet) | 30 | 80 weeks | Liver | Hepatocellular Carcinoma | Low Dose: 16/48, High Dose (56 ppm): 43/49 | NCI-CG-TR-8[4] |
| Mouse (B6C3F1) | Female | Oral (diet) | 30 | 80 weeks | Liver | Hepatocellular Carcinoma | Low Dose: 3/47, High Dose (64 ppm): 34/49 | NCI-CG-TR-8[4] | |
| Heptachlor | Mouse (B6C3F1) | Male | Oral (diet) | 6.1 | 80 weeks | Liver | Hepatocellular Carcinoma | Low Dose: 13/47, High Dose (13.8 ppm): 34/48 | NCI-CG-TR-9 |
| Mouse (B6C3F1) | Female | Oral (diet) | 9 | 80 weeks | Liver | Hepatocellular Carcinoma | Low Dose: 0/49, High Dose (18 ppm): 26/43 | NCI-CG-TR-9 | |
| DDT | Mouse | Male | Oral (diet) | 2, 10, 50 | 2 years | Liver | Hepatomas | Statistically significant increase at all doses | IARC, 1991 |
| Rat | Male & Female | Oral (diet) | 250, 500 | 78 weeks | Liver | Neoplastic nodules | Increased incidence in both sexes | IARC, 1991 | |
| Lindane | Mouse (B6C3F1) | Male | Oral (diet) | 80 | 80 weeks | Liver | Hepatocellular Carcinoma | Low Dose: 19/49, High Dose (160 ppm): 9/46 | NCI-CG-TR-14[5] |
| Endosulfan | Rat (Osborne-Mendel) | Female | Oral (diet) | 223, 445 | 78 weeks | - | No carcinogenic effect observed | - | NCI-CG-TR-62[2][6][7] |
| Mouse (B6C3F1) | Female | Oral (diet) | 2.0, 3.9 | 78 weeks | - | No carcinogenic effect observed | - | NCI-CG-TR-62[2][6][7] |
Key Experimental Protocols
The methodologies employed in the carcinogenicity bioassays of these organochlorine pesticides, particularly those conducted by the National Cancer Institute (NCI), followed a standardized approach for the time. Below are detailed summaries of the typical experimental protocols.
NCI Carcinogenicity Bioassay of Aldrin and Dieldrin (NCI-CG-TR-21)
-
Test Animals:
-
Species: Osborne-Mendel rats and B6C3F1 mice.
-
Source: Not specified in the abstract.
-
Age at Start of Study: Weanlings.
-
Housing: Not specified.
-
-
Administration of Test Substance:
-
Route: Oral, via dosed feed.
-
Dose Levels:
-
Aldrin:
-
Rats (M/F): 30 and 60 ppm.
-
Mice (M): Time-weighted average (TWA) of 4 and 8 ppm.
-
Mice (F): TWA of 3 and 6 ppm.
-
-
Dieldrin:
-
Rats (M/F): 2.5 and 5 ppm.
-
Mice (M/F): 2.5 and 5 ppm.
-
-
-
Control Groups: Matched and pooled control groups receiving the basal diet.
-
-
Study Duration:
-
Treatment Period: 80 weeks for mice; 74-80 weeks for rats.
-
Observation Period: 10-13 weeks for mice; 32-38 weeks for rats, following cessation of treatment.
-
-
Endpoints Evaluated:
-
Survival and body weight changes.
-
Clinical signs of toxicity.
-
Gross and microscopic pathology of all major organs and tissues.
-
Statistical analysis of tumor incidence.
-
NCI Carcinogenicity Bioassay of Chlordane (NCI-CG-TR-8)
-
Test Animals:
-
Species: Osborne-Mendel rats and B6C3F1 mice.
-
Source: Not specified in the abstract.
-
Age at Start of Study: Weanlings.
-
Housing: Not specified.
-
-
Administration of Test Substance:
-
Route: Oral, via dosed feed.
-
Dose Levels (TWA):
-
Rats (M): 204 and 407 ppm.
-
Rats (F): 121 and 242 ppm.
-
Mice (M): 30 and 56 ppm.
-
Mice (F): 30 and 64 ppm.
-
-
Control Groups: Matched and pooled control groups receiving the basal diet.
-
-
Study Duration:
-
Treatment Period: 80 weeks.
-
Observation Period: 10 weeks for mice; 30 weeks for rats.
-
-
Endpoints Evaluated:
-
Survival and body weight.
-
Clinical observations.
-
Comprehensive histopathological examination of tissues.
-
Statistical analysis of tumor incidence.
-
Experimental Workflow for a Typical NCI Rodent Carcinogenicity Bioassay
Signaling Pathways Implicated in Organochlorine Pesticide Carcinogenicity
Several molecular signaling pathways have been implicated in the carcinogenic effects of organochlorine pesticides. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Raf/MEK/ERK pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway can lead to uncontrolled cell growth and tumor formation.
Some organochlorine pesticides have been shown to induce the production of reactive oxygen species (ROS), which can, in turn, activate the Raf/MEK/ERK pathway. This activation can occur through both classical signaling involving Protein Kinase C (PKC) and Raf-dependent mechanisms, as well as potentially through Raf-independent pathways.
Diagram of the Raf/MEK/ERK Signaling Pathway Activated by Organochlorine Pesticides
Conclusion
The data presented in this technical guide highlight the carcinogenic potential of this compound and several other organochlorine pesticides, primarily targeting the liver in rodent models. While this compound demonstrated clear carcinogenic effects in both rats and dogs, other organochlorines like Aldrin, Dieldrin, Chlordane, and Heptachlor have been shown to be potent inducers of hepatocellular carcinomas in mice. The standardized bioassays conducted by the NCI provide a valuable, albeit historical, basis for comparing the carcinogenic potency of these compounds.
The involvement of the Raf/MEK/ERK signaling pathway, potentially activated through oxidative stress, provides a plausible molecular mechanism for the observed carcinogenic effects. For researchers and drug development professionals, understanding the historical toxicological data and the underlying mechanisms of action of these compounds is crucial for evaluating the potential risks of new chemical entities and for developing safer alternatives. The detailed experimental protocols and comparative data tables in this guide are intended to facilitate this understanding and serve as a valuable reference for future research in toxicology and carcinogenesis.
References
- 1. The carcinogenic effect of this compound in rats. A study of hepatic nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay of endosulfan for possible carcinogenicity. CAS No. 115-29-7. | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Abstract for TR-21 [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Bioassay of endosulfan for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Aramite Degradation in Different Soil Types: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Aramite, an obsolete acaricide, presents a historical case study in pesticide environmental fate. Due to its discontinued use, contemporary research on its degradation in various soil matrices is scarce. This technical guide provides a comprehensive overview of the principles governing the degradation of sulfite pesticides in soil, using the structurally similar acaricide propargite as a comparative analogue for data presentation. It outlines detailed experimental protocols for assessing pesticide degradation and visualizes key workflows and influencing factors. This document serves as a valuable resource for researchers investigating the environmental persistence of older pesticides and for professionals in drug development requiring an understanding of environmental degradation pathways.
Introduction to this compound and its Environmental Fate
Comparative Degradation Data: Propargite as an Analogue
Given the lack of specific quantitative data for this compound, this section presents degradation data for propargite, a structurally related sulfite acaricide. This information provides a comparative context for understanding how a similar compound behaves in different soil environments. Propargite is known to be moderately persistent in soil.[5]
| Soil Type | Half-Life (DT50) in days | Conditions | Reference |
| Sandy Loam | 50-67 | Aerobic | [6] |
| Sandy Loam | 65 | Anaerobic | [7] |
| Not Specified | 56 (typical) | Aerobic | [5] |
| Not Specified | 72.2 | Lab at 20°C | [5] |
Table 1: Half-life of Propargite in Different Soil Conditions.
Factors Influencing the Degradation of Sulfite Pesticides in Soil
The degradation rate of sulfite pesticides like this compound and propargite in soil is influenced by a complex interplay of physical, chemical, and biological factors.
-
Soil Texture: The proportion of sand, silt, and clay influences water movement, aeration, and the available surface area for microbial colonization and chemical reactions. Fine-textured soils with higher clay content may exhibit stronger adsorption, potentially reducing the bioavailability of the pesticide for microbial degradation.[4]
-
Soil Organic Matter (SOM): SOM is a critical factor in pesticide persistence. It can strongly adsorb pesticide molecules, making them less available for degradation and leaching.[8] However, it also supports a larger and more diverse microbial population, which can enhance biodegradation.[9]
-
pH: Soil pH affects both the chemical stability of the pesticide and the activity of soil microorganisms. The hydrolysis rate of many pesticides is pH-dependent.[6] For instance, propargite's hydrolysis half-life is significantly shorter in alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 5) conditions.[6]
-
Moisture: Water is essential for microbial activity and acts as a medium for chemical reactions like hydrolysis. Optimal moisture levels generally accelerate pesticide degradation, while very dry or waterlogged (anaerobic) conditions can slow it down.[4]
-
Temperature: Higher temperatures generally increase the rate of both chemical and microbial degradation up to an optimal point for microbial activity.[4]
-
Microbial Community: The presence of microorganisms capable of degrading the pesticide is the most significant factor for biotic degradation. The composition and density of the microbial population will vary between soil types and are influenced by the factors listed above.[9]
Experimental Protocols for Soil Degradation Studies
This section outlines a standardized, albeit hypothetical, protocol for a laboratory-based aerobic soil metabolism study to determine the degradation rate of this compound in different soil types. This protocol is based on established guidelines for pesticide environmental fate studies.
4.1. Soil Collection and Characterization
-
Soil Sampling: Collect surface soil (0-20 cm depth) from three distinct agricultural locations representing different soil types (e.g., sandy loam, silt loam, clay loam).
-
Sample Preparation: Air-dry the soil samples, remove large debris, and sieve through a 2 mm mesh.
-
Soil Characterization: Analyze the following parameters for each soil type:
-
Textural analysis (% sand, silt, clay)
-
pH (in water and 0.01 M CaCl2)
-
Organic carbon content (%)
-
Cation exchange capacity (CEC)
-
Moisture content at 1/3 bar (field capacity)
-
Microbial biomass
-
4.2. Experimental Setup
-
Test Substance: Use radiolabeled ([¹⁴C]) this compound to facilitate tracking of the parent compound and its degradation products.
-
Application: Treat a known mass of each soil type with a solution of [¹⁴C]-Aramite in a suitable solvent. The application rate should be equivalent to the recommended field application rate.
-
Incubation: Place the treated soil samples in incubation vessels that allow for aeration and trapping of volatile degradation products (e.g., ¹⁴CO₂). Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) and maintain the soil moisture at 50-75% of field capacity.
-
Sampling: Collect triplicate samples from each soil type at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
4.3. Analysis
-
Extraction: Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile/water mixture).
-
Quantification of Radioactivity: Determine the total radioactivity in the soil extracts and the unextracted soil residues using Liquid Scintillation Counting (LSC) and combustion analysis, respectively.
-
Chromatographic Analysis: Analyze the soil extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent this compound and its degradation products.
-
Identification of Metabolites: Use techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structure of major degradation products.
4.4. Data Analysis
-
Degradation Kinetics: Plot the concentration of this compound remaining in the soil over time and determine the degradation kinetics (e.g., first-order kinetics).
-
Half-Life Calculation: Calculate the half-life (DT50) of this compound in each soil type from the degradation rate constant.
-
Metabolite Formation and Decline: Quantify the formation and subsequent decline of major degradation products over the course of the study.
Visualizations
Figure 1: Experimental workflow for a soil degradation study.
Figure 2: Factors influencing this compound degradation in soil.
Conclusion
References
- 1. This compound | C15H23ClO4S | CID 8809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: ENT 16519) [sitem.herts.ac.uk]
- 3. scialert.net [scialert.net]
- 4. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 5. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 6. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. gcsaa.org [gcsaa.org]
An In-Depth Technical Guide on the Potential Cross-Reactivity of Aramite in Immunoassays for Other Pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Immunoassay Cross-Reactivity in Pesticide Analysis
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the rapid and sensitive detection of pesticide residues in various matrices.[1][2] These assays rely on the specific binding of an antibody to its target antigen (the pesticide). However, the specificity of this binding is not always absolute. Cross-reactivity occurs when the antibody binds to non-target compounds that are structurally similar to the target analyte.[3][4] This can lead to false-positive results or an overestimation of the target pesticide's concentration.[5][6]
The degree of cross-reactivity is influenced by several factors, including:
-
Structural Similarity: The primary determinant of cross-reactivity is the degree of structural resemblance between the target analyte and the interfering compound.[3]
-
Antibody Specificity: The specificity of the antibody used in the immunoassay is crucial. Polyclonal antibodies, which recognize multiple epitopes on an antigen, may exhibit higher cross-reactivity than monoclonal antibodies, which are specific to a single epitope.
-
Assay Format: The specific format of the immunoassay (e.g., competitive vs. non-competitive) can also influence the observed cross-reactivity.
Chemical Structure of Aramite and its Analogs
This compound is a sulfite ester acaricide.[7] Its chemical structure is characterized by a 2-(p-tert-butylphenoxy)-1-methylethyl group and a 2-chloroethyl group linked by a sulfite ester bond (O-S(=O)-O).
To infer the potential cross-reactivity of this compound, it is essential to examine pesticides with similar structural features. The most relevant structural analog to this compound is propargite , another sulfite ester acaricide.[8][9][10]
Table 1: Structural Comparison of this compound and Propargite
| Compound | Chemical Structure | Key Structural Features |
| This compound |
| Sulfite ester group, p-tert-butylphenoxy group, 2-chloroethyl group |
| Propargite |
| Sulfite ester group, p-tert-butylphenoxy group, propargyl group |
As shown in Table 1, both this compound and propargite share the core sulfite ester linkage and the p-tert-butylphenoxy moiety. The primary difference lies in the second ester-linked group (2-chloroethyl for this compound and propargyl for propargite). This high degree of structural similarity suggests that antibodies developed for an immunoassay targeting propargite could potentially cross-react with this compound, and vice-versa.
Other acaricides, such as dicofol (an organochlorine) and tetradifon (a sulfone), are structurally distinct from this compound and are therefore less likely to exhibit significant cross-reactivity in an immunoassay designed for a sulfite ester pesticide.[1][2][7][11][12][13][14]
Predicted Cross-Reactivity of this compound: An Inferential Analysis
In the absence of direct experimental data for this compound, we can hypothesize its potential cross-reactivity based on data from propargite immunoassays. While specific quantitative cross-reactivity data for propargite with other pesticides is also limited in publicly available literature, the principles of immunoassay development allow for a logical inference.
An antibody generated against a hapten derived from propargite would likely recognize the p-tert-butylphenoxy and sulfite ester portions of the molecule as key antigenic determinants. Since this compound shares these structural features, it is plausible that it would bind to the same antibody, leading to cross-reactivity.
Logical Relationship: Structural Similarity to Potential Cross-Reactivity
References
- 1. Dicofol [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dicofol | C14H9Cl5O | CID 8268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 6. This compound | C15H23ClO4S | CID 8809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetradifon | C12H6Cl4O2S | CID 8305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propargite - Wikipedia [en.wikipedia.org]
- 10. Propargite | 2312-35-8 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tetradifon (EHC 67, 1986) [inchem.org]
- 14. Dicofol - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Impact of Aramite™ and Neem Oil on Predatory Mites: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of miticidal agents within Integrated Pest Management (IPM) programs necessitates a thorough understanding of their impact on non-target organisms, particularly beneficial arthropods like predatory mites. This technical guide provides a comparative analysis of two distinct miticides: Aramite™, an obsolete organosulfite pesticide, and neem oil, a widely used botanical extract. While this compound™ is a potent but hazardous compound with a single-site mode of action, neem oil presents a complex mixture of bioactive compounds with multiple modes of action. This analysis consolidates available toxicological data, details relevant experimental methodologies, and visually represents key pathways and processes to aid researchers in understanding the divergent profiles of these two agents concerning their effects on predatory mite populations.
Introduction and Profile of Compounds
This compound™ (Obsolete Miticide)
This compound™ is a non-systemic, contact miticide that is no longer approved for agricultural use due to significant health and environmental concerns.[1] Chemically, it is 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite. Its historical use was aimed at controlling various phytophagous mite species on fruit, vegetables, and ornamentals.[1] The primary reason for its discontinuation is its classification as a probable human carcinogen.[1][2]
Neem Oil (Botanical Miticide)
Neem oil is a naturally occurring pesticide derived from the seeds of the neem tree (Azadirachta indica).[3][4] It is a complex mixture of over 100 biologically active compounds, primarily triterpenes known as limonoids.[5] The most researched and potent of these is Azadirachtin, which is responsible for approximately 90% of the oil's pesticidal effects.[3][6][7] Other significant components include salannin, meliantriol, nimbin, and nimbidin.[5][6] Neem-based products are utilized for their insecticidal, miticidal, and fungicidal properties and are valued for their relatively low toxicity to non-target organisms and biodegradability.[5][8]
Comparative Mode of Action
The mechanisms by which this compound™ and neem oil exert their effects are fundamentally different, which directly influences their specificity and impact on predatory mites.
This compound™: Inhibition of Oxidative Phosphorylation
This compound™ has a specific, single-site mode of action. It acts as an inhibitor of oxidative phosphorylation within the mitochondria.[1] This disruption halts the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and eventual organismal death.
References
- 1. This compound (Ref: ENT 16519) [sitem.herts.ac.uk]
- 2. nj.gov [nj.gov]
- 3. Neem Oil Fact Sheet [npic.orst.edu]
- 4. What should neem be used for on plants? | Extension [extension.unh.edu]
- 5. Neem Oil and Crop Protection: From Now to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. naturepest.com [naturepest.com]
- 7. What's in a Neem - Neem - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activity and biological effects of neem products against arthropods of medical and veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Development of Resistance to Aramite™ in Mite Populations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The acaricide known historically as Aramite™ (2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite) is an obsolete compound, and specific data on resistance development is limited in contemporary literature. This guide synthesizes established principles of acaricide resistance in mite populations, using the chemical class of sulfite esters as a reference point for this compound™, and draws upon data from other acaricides to illustrate key concepts.
Introduction to this compound™ and Acaricide Resistance
This compound™ is a sulfite ester acaricide that was historically used to control mite populations. The development of resistance to acaricides is a significant challenge in agriculture and public health, driven by the remarkable genetic plasticity of mite species such as Tetranychus urticae (the two-spotted spider mite). Mites can develop resistance through various mechanisms, broadly categorized as target-site insensitivity and metabolic resistance. Understanding these mechanisms is crucial for the development of sustainable mite control strategies and novel acaricides.
The Insecticide Resistance Action Committee (IRAC) classifies acaricides based on their mode of action to aid in resistance management. The historical this compound, a sulfite ester, has been associated with IRAC Mode of Action Group 2, which are GABA-gated chloride channel antagonists[1][2]. This group also includes phenylpyrazoles (subgroup 2B)[1][2]. The mode of action involves blocking the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to hyperexcitation of the mite's central nervous system.
Mechanisms of Resistance
The development of resistance in mite populations is an evolutionary process driven by the selection pressure exerted by an acaricide. The primary mechanisms are detailed below.
Target-Site Resistance
Target-site resistance occurs due to genetic mutations in the protein that the acaricide targets. For this compound™, as a putative GABA-gated chloride channel antagonist, resistance could theoretically arise from mutations in the gene encoding this channel. Such mutations can alter the binding site of the acaricide, reducing its efficacy. While specific mutations conferring resistance to this compound™ are not documented in recent literature, this mechanism is well-established for other acaricides targeting the nervous system.
Metabolic Resistance
Metabolic resistance involves the enhanced detoxification of the acaricide by enzymes before it can reach its target site. This is a common and potent mechanism of resistance in mites. The major enzyme families involved are:
-
Cytochrome P450 Monooxygenases (P450s): This large and diverse enzyme family plays a critical role in the metabolism of a wide range of xenobiotics, including acaricides. Overexpression of specific P450 genes is frequently linked to acaricide resistance.
-
Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to xenobiotics, rendering them more water-soluble and easier to excrete. Increased GST activity has been associated with resistance to various acaricides.
-
Carboxyl/Cholinesterases (CCEs): This enzyme family can detoxify acaricides through hydrolysis or sequestration. Elevated CCE activity is a known resistance mechanism, particularly against organophosphates and pyrethroids.
The upregulation of these detoxification genes is often controlled by complex signaling pathways.
Signaling Pathways in Detoxification Gene Regulation
The overexpression of detoxification genes in resistant mites is regulated by intricate signaling pathways that respond to xenobiotic stress. While research in mites is ongoing, pathways analogous to those in other arthropods are believed to play a significant role.
CncC-Keap1 Pathway
The Cap 'n' collar Isoform-C (CncC) - Kelch-like ECH-associated protein 1 (Keap1) pathway is a key regulator of the oxidative stress response and detoxification gene expression[3][4][5]. Under normal conditions, Keap1 binds to CncC in the cytoplasm, targeting it for degradation. Upon exposure to xenobiotics or oxidative stress, this bond is disrupted, allowing CncC to translocate to the nucleus. In the nucleus, CncC forms a heterodimer with Maf (musculoaponeurotic fibrosarcoma) proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of detoxification genes, leading to their increased transcription[3][4].
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including stress responses. In the context of acaricide resistance, the MAPK pathway can be activated by xenobiotic exposure, leading to the phosphorylation of transcription factors that, in turn, regulate the expression of detoxification genes. This pathway represents another layer of control in the mite's defense against chemical stressors.
Quantitative Data on Acaricide Resistance
Quantifying the level of resistance in a mite population is essential for effective resistance management. This is typically done by comparing the lethal concentration (LC50) of an acaricide for a field-collected (potentially resistant) population to that of a known susceptible laboratory strain. The resistance ratio (RR) is calculated as:
RR = LC50 of Resistant Population / LC50 of Susceptible Population
Due to the obsolete status of this compound™, specific and recent quantitative data on resistance development is not available. However, the tables below present generalized data for other acaricides to illustrate how such data is typically presented.
Table 1: Example Resistance Ratios for Various Acaricides in Tetranychus urticae
| Acaricide | Chemical Class | Susceptible Strain LC50 (ppm) | Resistant Strain LC50 (ppm) | Resistance Ratio (RR) | Reference |
| Abamectin | Avermectin | 0.023 | 7.87 | 342 | --INVALID-LINK-- |
| Bifenthrin | Pyrethroid | 0.15 | >100 | >667 | --INVALID-LINK-- |
| Fenazaquin | METI | 1.92 | 599.37 | 312.17 | [Muthusamy et al., 2020][6] |
| Propargite | Sulfite | 1.37 | 373.33 | 272.50 | [Muthusamy et al., 2020][6] |
Table 2: Example Enzyme Activities in Susceptible vs. Resistant Mite Strains
| Enzyme | Assay Substrate | Susceptible Strain Activity (nmol/min/mg protein) | Resistant Strain Activity (nmol/min/mg protein) | Fold Increase | Reference |
| Esterase | α-naphthyl acetate | 15.6 | 18.4 | 1.18 | [Memarizadeh et al., 2013][7] |
| GST | CDNB | 45.2 | 54.7 | 1.21 | [Memarizadeh et al., 2013][7] |
| P450 | p-nitroanisole O-demethylation | 0.08 | 0.32 | 4.02 | [Han et al., 2018][8] |
Experimental Protocols
Standardized experimental protocols are crucial for accurately assessing acaricide resistance. Below are detailed methodologies for common bioassays and biochemical assays.
Resistance Bioassays
5.1.1. Leaf-Dip Bioassay
This method assesses the contact and residual toxicity of an acaricide.
-
Preparation of Acaricide Solutions: Prepare a series of dilutions of the technical-grade acaricide in an appropriate solvent (e.g., acetone), and then in water containing a surfactant (e.g., 0.01% Triton X-100). A control solution (solvent and surfactant in water) must be included.
-
Leaf Disc Preparation: Cut leaf discs (e.g., from bean or cotton plants) of a uniform size (e.g., 2-3 cm diameter).
-
Treatment: Dip each leaf disc into a specific acaricide dilution for a set time (e.g., 5-10 seconds). Allow the discs to air dry completely on a clean, non-absorbent surface.
-
Mite Infestation: Place the treated leaf discs, adaxial side down, on a moist cotton pad in a petri dish. Transfer a known number of adult female mites (e.g., 20-30) onto each disc.
-
Incubation: Seal the petri dishes and incubate at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16:8 L:D).
-
Mortality Assessment: After a specified time (e.g., 24 or 48 hours), count the number of dead and live mites under a stereomicroscope. Mites that are unable to walk a distance equal to their body length when gently prodded are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 values.
5.1.2. Slide-Dip Bioassay
This method primarily evaluates the contact toxicity of an acaricide.
-
Mite Preparation: Attach a strip of double-sided tape to a glass microscope slide. Carefully transfer adult female mites onto the tape, dorsal side up.
-
Treatment: Prepare acaricide dilutions as described for the leaf-dip bioassay. Dip the slide with the attached mites into the test solution for a brief, standardized period (e.g., 5 seconds).
-
Drying and Incubation: Remove the slide and allow it to air dry. Place the slide in a petri dish with a moist cotton ball to maintain humidity and incubate under controlled conditions.
-
Mortality Assessment and Data Analysis: Assess mortality and analyze the data as described for the leaf-dip bioassay.
Biochemical Assays for Detoxification Enzymes
These assays measure the activity of key detoxification enzymes in mite homogenates.
-
Enzyme Preparation: Homogenize a known number of mites (e.g., 50-100) in an ice-cold phosphate buffer. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C. The resulting supernatant is the enzyme source.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize enzyme activity.
-
Enzyme Activity Assays:
-
Esterase Activity: Use a substrate like α-naphthyl acetate. The enzyme hydrolyzes the substrate to α-naphthol, which then reacts with a dye (e.g., Fast Blue B) to produce a colored product that can be measured spectrophotometrically.
-
GST Activity: Use 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. GST catalyzes the conjugation of CDNB with glutathione, and the rate of formation of the resulting conjugate is measured by an increase in absorbance at 340 nm.
-
P450 Activity: A common method is the p-nitroanisole O-demethylation (PNOD) assay. P450 enzymes demethylate p-nitroanisole to p-nitrophenol, and the rate of product formation is measured spectrophotometrically.
-
Conclusion
While specific resistance data for the historical acaricide this compound™ is scarce, the fundamental principles of acaricide resistance in mites are well-established. Resistance is a complex phenomenon involving target-site mutations and, more commonly, enhanced metabolic detoxification through the action of P450s, GSTs, and CCEs. The expression of these detoxification genes is regulated by sophisticated signaling pathways such as the CncC-Keap1 and MAPK pathways. A thorough understanding of these mechanisms, coupled with standardized bioassay and biochemical protocols, is essential for monitoring resistance in mite populations and for the rational design of new, more durable acaricides. Future research should continue to elucidate the specific genes and regulatory networks involved in resistance to various chemical classes of acaricides to inform and improve integrated pest management strategies.
References
- 1. irac-online.org [irac-online.org]
- 2. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. CncC/Maf-mediated xenobiotic response pathway in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive activation of the Nrf2/Keap1 pathway in insecticide-resistant strains of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. www1.montpellier.inrae.fr [www1.montpellier.inrae.fr]
- 8. Acaricide Resistance Monitoring and Structural Insights for Precision Tetranychus urticae Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Mode of Action of Aramite™ and Other Essential Oil Pesticides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing search for sustainable and eco-friendly pest management solutions, biopesticides derived from natural sources have garnered significant attention. Among these, essential oil-based pesticides are prominent due to their biodegradability, target specificity, and complex chemical compositions that can deter the development of resistance.[1][2] This technical guide provides a comparative analysis of the mode of action of Aramite™, a commercial insecticide-acaricide formulated with essential oils, and the broader mechanisms employed by other essential oil-based pesticides. This document is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these compounds and their potential in integrated pest management (IPM) strategies.[3]
It is important to distinguish the contemporary essential oil-based product, this compound™, from an obsolete synthetic miticide that shared the same name (also known as propargite). The latter, a sulfite ester, acted by inhibiting mitochondrial ATP synthase, whereas the modern this compound™ leverages the neurotoxic properties of plant-derived essential oils.[4][5][6]
Section 1: this compound™ - An Essential Oil-Based Acaricide/Insecticide
This compound™ is a broad-spectrum, contact-activity organic insecticide and acaricide.[7][8][9] Its formulation is based on food-grade botanical oils, primarily Cinnamon Oil and Clove Oil.[7][10][11]
Primary Mode of Action: Octopamine Receptor Antagonism
The specified mode of action for this compound™ is the blockage of octopamine receptor binding sites in the nervous system of target pests.[10] Octopamine is a critical biogenic amine in invertebrates that functions as a neurotransmitter, neurohormone, and neuromodulator, regulating processes such as behavior, movement, and metabolism.[12][13] By blocking these receptors, this compound™ disrupts normal nerve function, leading to rapid knockdown and mortality of pests like mites, aphids, and whiteflies.[7][10] The octopaminergic system is a biorational target for insecticides because its role in vertebrates is limited, which accounts for the high mammalian selectivity and safety of pesticides that target these receptors.[12]
Section 2: Modes of Action of Essential Oil Pesticides - A Multi-Target Approach
Essential oils are complex mixtures of volatile compounds, primarily monoterpenes, sesquiterpenes, and phenylpropanoids.[3] This complexity results in a multi-target mode of action, making it difficult for pests to develop resistance.[1] The neurotoxic effects are the most studied, targeting several key sites in the insect nervous system.[1][14][15]
The Octopaminergic System
Consistent with this compound™'s mechanism, a primary target for many essential oil components is the octopaminergic system.[16]
-
Mechanism: Components like eugenol (a major constituent of clove oil), α-terpineol, and others can act as agonists or antagonists of octopamine receptors.[16][17] This interaction disrupts the normal signaling cascade mediated by the second messenger, cyclic AMP (cAMP).[13][17][18]
-
Effect: The binding of these compounds to octopamine receptors can trigger a significant increase or decrease in intracellular cAMP levels, leading to a state of hyperexcitation, followed by paralysis and death.[16][17]
References
- 1. Development of Essential Oil-based Pesticides - Lifeasible [lifeasible.com]
- 2. Plant Essential Oils as Biopesticides: Applications, Mechanisms, Innovations, and Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. This compound (Ref: ENT 16519) [sitem.herts.ac.uk]
- 5. Propargite - Wikipedia [en.wikipedia.org]
- 6. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 7. This compound Organic Insecticide - Sherwood Pesticide Trading [sherwoodpst.com]
- 8. This compound Organic Insecticide [alfarah-pesticide.com]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 10. health.gov.tt [health.gov.tt]
- 11. beyondpesticides.org [beyondpesticides.org]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synergistic Field Crop Pest Management Properties of Plant-Derived Essential Oils in Combination with Synthetic Pesticides and Bioactive Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insecticidal activity of essential oils: octopaminergic sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of octopaminergic receptors by essential oil constituents isolated from aromatic plants: possible mode of action against insect pests [agris.fao.org]
Validation of Aramite™'s effectiveness in different geographical regions
Subject: In-depth Technical Guide on the Efficacy of Aramite™
Following a comprehensive review of scientific and commercial literature, it is necessary to clarify that "this compound™" is not a therapeutic drug candidate for human use. The information available indicates that this compound is, in fact, an obsolete miticide and pesticide[1][2][3][4]. Its use was discontinued due to its potential carcinogenic effects[4][5].
Therefore, a technical guide or whitepaper detailing its effectiveness in different geographical regions for drug development purposes cannot be generated. There are no clinical trials or signaling pathway data relevant to human therapeutic applications for this substance.
Key Findings on this compound:
-
Identity: this compound is identified as an insecticide and acaricide, with some formulations being used in organic production for the control of pests such as mites and aphids[6][7][8][9][10].
-
Health Concerns: It is recognized as a potential carcinogen, which led to the voluntary discontinuation of its manufacture and use[4][5].
-
Commercial Availability: While the chemical compound is available for research purposes, it is not intended for diagnostic or therapeutic use in humans[2][11].
Addressing Potential Confusion: The ARAMIS Clinical Trials
It is possible that the query may have been confused with clinical trials bearing the acronym "ARAMIS." It is important to note that these trials are unrelated to the chemical "this compound."
-
One ARAMIS trial is a randomized multicenter study for isolated skin vasculitis, comparing the efficacy of three existing drugs: azathioprine, colchicine, and dapsone[12][13].
-
Another prominent ARAMIS trial investigated the efficacy and safety of darolutamide in men with high-risk non-metastatic castration-resistant prostate cancer[14].
References
- 1. This compound (Ref: ENT 16519) [sitem.herts.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound|lookchem [lookchem.com]
- 5. nj.gov [nj.gov]
- 6. This compound™ – Grow Seven USA [grow7usa.com]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. This compound Organic Insecticide - Sherwood Pesticide Trading [sherwoodpst.com]
- 9. This compound – Organic Insecticide – APSOL [apsolgy.com]
- 10. caribbeanorchids.com [caribbeanorchids.com]
- 11. scbt.com [scbt.com]
- 12. Orphanet: ARAMIS: A Randomized Multicenter Study for Isolated Skin Vasculitis - US [orpha.net]
- 13. Protocol for a randomized multicenter study for isolated skin vasculitis (ARAMIS) comparing the efficacy of three drugs: azathioprine, colchicine, and dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Environmental Impact of Aramite™ and Conventional Miticides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the environmental impact of the obsolete organosulfite miticide, Aramite™, with a selection of conventional miticides from different chemical classes. This analysis is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting key environmental and toxicological data in a clear, comparative format.
Executive Summary
This compound™, a miticide and antimicrobial agent, is now considered obsolete and is no longer approved for use in many regions.[1] Its environmental profile is characterized by potential persistence in soil, high toxicity to aquatic invertebrates, and classification as a potential carcinogen.[1] This guide compares the environmental fate and ecotoxicological data of this compound™ with three conventional miticides:
-
Dicofol: An organochlorine miticide, structurally related to DDT. Like this compound™, its use has been largely phased out due to environmental concerns.
-
Bifenthrin: A synthetic pyrethroid insecticide and miticide widely used in various applications.
-
Fenpyroximate: A pyrazole insecticide/miticide used to control mites in various crops.[2]
The data presented herein highlights the significant environmental burden associated with older organochlorine and organosulfite pesticides like this compound™ and dicofol, particularly in terms of persistence and bioaccumulation, when compared to more modern, albeit still hazardous, conventional miticides.
Comparative Ecotoxicity Data
The following tables summarize key quantitative data on the toxicity, persistence, and bioaccumulation potential of this compound™ and the selected conventional miticides.
Mammalian Toxicity
| Miticide | Chemical Class | Acute Oral LD50 (Rat) | Acute Dermal LD50 (Rat) |
| This compound™ | Organosulfite | 3,900 mg/kg[3] | > 2,000 mg/kg (Rabbit) |
| Dicofol | Organochlorine | 578 - 960 mg/kg[4][5] | 1,000 - 5,000 mg/kg[5] |
| Bifenthrin | Pyrethroid | 53 - 168 mg/kg[6] | > 2,000 mg/kg[6] |
| Fenpyroximate | Pyrazole | 245 - 480 mg/kg[7] | > 2,000 mg/kg[8] |
Avian Toxicity
| Miticide | 8-day Dietary LC50 (Bobwhite Quail) | 8-day Dietary LC50 (Mallard Duck) |
| This compound™ | Data not available | Data not available |
| Dicofol | 3,010 ppm[5] | - |
| Bifenthrin | 4,450 ppm[9] | 1,280 ppm[9] |
| Fenpyroximate | Data not available | Data not available |
Aquatic Toxicity
| Miticide | 96-hour LC50 (Rainbow Trout) | 48-hour EC50 (Daphnia magna) |
| This compound™ | Moderately Toxic | Highly Toxic[1] |
| Dicofol | 0.12 mg/L[10] | Data not available |
| Bifenthrin | 0.00015 mg/L[9] | 0.0016 mg/L[9] |
| Fenpyroximate | Data not available | Data not available |
Environmental Persistence and Bioaccumulation
| Miticide | Soil Half-life (t½) | Water Half-life (t½) | Bio-concentration Factor (BCF) |
| This compound™ | Potentially persistent[1] | Data not available | 2,265 L/kg[1] |
| Dicofol | Moderately persistent[11] | 85 days (acidic)[12] | 8,050 - 13,000[13] |
| Bifenthrin | Data not available | Data not available | Data not available |
| Fenpyroximate | Can be persistent[2] | Not normally persistent[2] | 1,601 L/kg[2] |
Environmental Fate and Signaling Pathways
The environmental fate of a pesticide is a complex process influenced by its chemical properties and environmental conditions. The following diagrams illustrate the general environmental fate of miticides and a simplified workflow for assessing their environmental risk.
Figure 1: Generalized environmental fate of miticides following application.
Experimental Protocols
Acute Oral Toxicity (LD50)
This is typically determined using a protocol similar to OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method) .
-
Principle: A stepwise procedure with the use of a minimum number of animals. The method involves administering the test substance to a group of fasted animals in a single dose by gavage.
-
Procedure:
-
Animals (commonly rats) are randomly assigned to dose groups.
-
The substance is administered orally via gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a specified period (e.g., 14 days).
-
The LD50 value is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
-
Aquatic Toxicity (LC50/EC50)
For fish and aquatic invertebrates, protocols like OECD Test Guideline 203 (Fish, Acute Toxicity Test) and OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test) are standard.
-
Principle: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) or causes immobilization in 50% of Daphnia (EC50) over a defined period.
-
Procedure:
-
Test organisms are exposed to a range of concentrations of the test substance in a static or semi-static system.
-
Observations of mortality (fish) or immobilization (Daphnia) are made at fixed intervals (e.g., 24, 48, 72, and 96 hours for fish).
-
The LC50 or EC50 is calculated at each observation time.
-
Bio-concentration Factor (BCF)
The potential for a chemical to accumulate in aquatic organisms is assessed using protocols like OECD Test Guideline 305 (Bio-concentration: Flow-Through Fish Test) .
-
Principle: To measure the uptake and depuration of a chemical by fish from the surrounding water.
-
Procedure:
-
Uptake Phase: Fish are exposed to a constant concentration of the test substance in water for a period of time.
-
Depuration Phase: The fish are then transferred to a clean water environment and the elimination of the substance is monitored.
-
The BCF is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.
-
References
- 1. This compound (Ref: ENT 16519) [sitem.herts.ac.uk]
- 2. Fenpyroximate (Ref: NNI 850) [sitem.herts.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fao.org [fao.org]
- 5. EXTOXNET PIP - DICOFOL [extoxnet.orst.edu]
- 6. fao.org [fao.org]
- 7. 894. Fenpyroximate (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 8. croplifescience.com [croplifescience.com]
- 9. cdms.telusagcg.com [cdms.telusagcg.com]
- 10. Dicofol - Wikipedia [en.wikipedia.org]
- 11. Dicofol (Ref: ENT 23648) [sitem.herts.ac.uk]
- 12. Dicofol in freshwater and marine water [waterquality.gov.au]
- 13. unece.org [unece.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Aramite
For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Aramite, a miticide and antimicrobial agent. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a probable human carcinogen and can cause skin and eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory. While no specific occupational exposure limits have been established, all contact should be minimized.[1][3][4]
PPE Requirements for Handling this compound
| PPE Category | Specifications | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves. Butyl or PVC gloves are recommended materials.[3] Always inspect gloves for integrity before use. | To prevent skin contact, which can cause irritation.[1] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are required where splashing is possible.[3] | To protect against serious eye irritation.[1] |
| Respiratory Protection | For non-routine or emergency situations, or where ventilation is inadequate, a NIOSH-approved chemical respirator with an organic vapor cartridge and a full facepiece should be used.[1][3] | To prevent inhalation, as very high exposure may cause dizziness and lightheadedness.[1] |
| Protective Clothing | A lab coat, apron, or coveralls should be worn to prevent skin contact.[3] Contaminated clothing should be removed promptly and laundered by trained personnel before reuse.[1] | To protect the skin from potential contamination. |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are crucial to prevent contamination and ensure a safe working environment.
Handling and Storage
-
Ventilation: Work in a well-ventilated area. A system of local and/or general exhaust is recommended to keep employee exposures as low as possible.[3]
-
Storage: Store in original, tightly sealed containers in a cool, well-ventilated, and secured area, away from heat, open flames, sparks, and incompatible materials such as strong oxidizers and bases.[3][4]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Eye-wash stations and safety showers should be readily available.[3]
Spill Response Protocol
In the event of a spill, immediate and decisive action is necessary. The following workflow provides a step-by-step guide for handling an this compound spill.
Disposal Plan
This compound waste is considered hazardous and must be disposed of in accordance with all applicable federal, state, and local regulations.[4]
-
Containerization: Collect waste in suitable, covered, and labeled containers. Never return spilled material to the original container for reuse.
-
Disposal Method: Do not flush to sewer or waterways.[4] The primary recommended disposal method for many pesticides is incineration in a licensed hazardous waste facility. For specific guidance, contact your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. State-specific programs, often called "Clean Sweep" programs, may also be available for pesticide disposal.[5]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
